MtbHU-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C44H36N4O12S2 |
|---|---|
Molecular Weight |
876.9 g/mol |
IUPAC Name |
4-[[2-[(E)-2-[2-[(4-carboxyphenyl)sulfamoyl]-4-[(4-methoxybenzoyl)amino]phenyl]ethenyl]-5-[(4-methoxybenzoyl)amino]phenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C44H36N4O12S2/c1-59-37-21-11-29(12-22-37)41(49)45-35-19-5-27(39(25-35)61(55,56)47-33-15-7-31(8-16-33)43(51)52)3-4-28-6-20-36(46-42(50)30-13-23-38(60-2)24-14-30)26-40(28)62(57,58)48-34-17-9-32(10-18-34)44(53)54/h3-26,47-48H,1-2H3,(H,45,49)(H,46,50)(H,51,52)(H,53,54)/b4-3+ |
InChI Key |
BUKDBBAIBCRONN-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)S(=O)(=O)NC5=CC=C(C=C5)C(=O)O)S(=O)(=O)NC6=CC=C(C=C6)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)S(=O)(=O)NC5=CC=C(C=C5)C(=O)O)S(=O)(=O)NC6=CC=C(C=C6)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of MtbHU-IN-1: A Hypothetical Inhibitor of a Key Mycobacterial Nucleoid-Associated Protein
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: MtbHU-IN-1 is a hypothetical inhibitor used in this document for illustrative purposes to explore the potential mechanisms of action against its target, the Mycobacterium tuberculosis histone-like protein (MtbHU or HupB). The data, protocols, and pathways described herein are based on the known function of MtbHU and established methodologies in drug discovery.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a remarkable ability to persist within the host, largely due to its dynamic regulation of gene expression in response to various stress conditions. A key player in this adaptation is the histone-like protein HU (MtbHU), also known as HupB.[1] MtbHU is a nucleoid-associated protein (NAP) that plays a critical role in compacting the bacterial chromosome, regulating DNA transactions, and influencing global gene expression.[1][2] Its importance for the survival of Mtb under host-mediated stresses and its role in antibiotic tolerance make it a compelling target for novel anti-tubercular therapeutics.[1] This document outlines the theoretical mechanism of action for a hypothetical inhibitor, this compound, designed to disrupt the function of MtbHU.
The Role of MtbHU in Mycobacterium tuberculosis
MtbHU is a small, basic protein that binds to DNA and introduces bends, thereby facilitating DNA compaction and organization of the nucleoid.[2] It is a homodimeric protein with a unique C-terminal extension that enhances its DNA binding specificity compared to its E. coli homolog.[3] Key functions of MtbHU include:
-
Nucleoid Architecture: MtbHU is a major component of the mycobacterial nucleoid, contributing to its condensation and organization.[1][3]
-
Gene Regulation: By altering DNA topology, MtbHU can act as a global transcriptional regulator, influencing the expression of genes involved in stress response, virulence, and metabolism.[2][4]
-
DNA Transactions: MtbHU is implicated in various DNA-dependent processes, including replication, repair, and recombination.[3]
-
Stress Response: The expression and post-translational modification of MtbHU are modulated in different growth phases and under stress conditions, highlighting its role in bacterial adaptation.[2] Phosphorylation of MtbHU, for instance, can decrease its affinity for DNA.[2][4]
Given its central role in mycobacterial physiology, the inhibition of MtbHU presents a promising strategy for the development of new anti-tubercular agents.
Hypothesized Mechanism of Action of this compound
The mechanism of action of a small molecule inhibitor targeting MtbHU, such as the hypothetical this compound, could be multifaceted. The primary modes of inhibition can be categorized as follows:
-
Direct Inhibition of DNA Binding:
-
Competitive Inhibition: this compound could bind to the DNA-binding domain of MtbHU, directly competing with DNA for the same binding site. This would prevent the protein from associating with the bacterial chromosome.
-
Allosteric Inhibition: The inhibitor might bind to a site distinct from the DNA-binding domain, inducing a conformational change in MtbHU that reduces its affinity for DNA.
-
-
Disruption of MtbHU Dimerization: MtbHU functions as a dimer. This compound could bind at the dimer interface, preventing the formation of the functional homodimer and rendering the protein inactive.
-
Interference with Post-Translational Modifications: The function of MtbHU is regulated by phosphorylation.[2][4] this compound could potentially bind in a way that either prevents the phosphorylation of key residues or mimics a phosphorylated state, leading to a loss of function.
The downstream consequences of MtbHU inhibition would likely be severe for the bacterium, leading to:
-
Decondensation of the nucleoid.
-
Dysregulation of global gene expression, particularly stress response genes.
-
Impaired DNA replication and repair, leading to an accumulation of DNA damage.
-
Ultimately, bacteriostatic or bactericidal effects.
Quantitative Data for Characterizing this compound
To elucidate the precise mechanism of action and to quantify the potency of this compound, a series of quantitative assays would be required. The key parameters are summarized in the table below.
| Parameter | Description | Significance |
| IC50 | The concentration of an inhibitor that reduces the activity of a target by 50%. | Measures the potency of the inhibitor in a specific biochemical assay. |
| Kd | The dissociation constant, which reflects the affinity of the inhibitor for MtbHU. | A lower Kd value indicates a higher binding affinity. |
| Ki | The inhibition constant, which is a measure of the inhibitor's potency. | Provides a more absolute measure of potency than IC50, and can help to determine the mode of inhibition. |
| MIC | Minimum Inhibitory Concentration; the lowest concentration of the inhibitor that prevents visible growth of Mtb. | Measures the whole-cell activity of the inhibitor against M. tuberculosis. |
| CC50 | The concentration of a compound that causes the death of 50% of host cells. | Used to assess the cytotoxicity of the inhibitor against mammalian cells. |
| Selectivity Index (SI) | The ratio of CC50 to MIC. | A higher SI value indicates a greater therapeutic window for the compound. |
Experimental Protocols
The following experimental protocols would be essential for determining the mechanism of action of this compound.
1. MtbHU Protein Expression and Purification
-
Objective: To obtain a pure and active MtbHU protein for in vitro assays.
-
Methodology:
-
Clone the hupB gene (Rv2986c) from M. tuberculosis into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
-
Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG.
-
Lyse the cells and purify the MtbHU protein using affinity chromatography (e.g., Ni-NTA for His-tagged protein), followed by ion-exchange and size-exclusion chromatography to ensure high purity.
-
Confirm the protein's identity and purity using SDS-PAGE and Western blotting.
-
2. DNA Binding Assays
-
Objective: To determine if this compound inhibits the binding of MtbHU to DNA.
-
Methodology (Electrophoretic Mobility Shift Assay - EMSA):
-
Synthesize a labeled DNA probe (e.g., with a fluorescent or radioactive tag) containing a known MtbHU binding sequence or a generic AT-rich sequence.
-
Incubate a constant amount of purified MtbHU protein and the labeled DNA probe with varying concentrations of this compound.
-
Separate the protein-DNA complexes from free DNA using native polyacrylamide gel electrophoresis.
-
Visualize the bands. A decrease in the shifted band (protein-DNA complex) with increasing inhibitor concentration indicates inhibition of DNA binding.
-
3. Binding Affinity and Stoichiometry
-
Objective: To quantify the binding affinity of this compound to MtbHU.
-
Methodology (Surface Plasmon Resonance - SPR or Isothermal Titration Calorimetry - ITC):
-
SPR:
-
Immobilize purified MtbHU protein on a sensor chip.
-
Flow different concentrations of this compound over the chip and measure the change in the refractive index, which is proportional to the binding.
-
Analyze the binding and dissociation kinetics to determine the Kd.
-
-
ITC:
-
Titrate this compound into a solution containing purified MtbHU protein.
-
Measure the heat changes associated with the binding interaction.
-
Analyze the data to determine the Kd, stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the binding.
-
-
4. Whole-Cell Activity Assay
-
Objective: To determine the antimicrobial activity of this compound against M. tuberculosis.
-
Methodology (Microplate Alamar Blue Assay - MABA):
-
In a 96-well plate, serially dilute this compound in a suitable growth medium for M. tuberculosis (e.g., Middlebrook 7H9).
-
Inoculate the wells with a standardized culture of M. tuberculosis.
-
Incubate the plates for several days.
-
Add Alamar Blue reagent and incubate further. A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest concentration of the inhibitor that prevents the color change.
-
5. Cytotoxicity Assay
-
Objective: To assess the toxicity of this compound to mammalian cells.
-
Methodology:
-
Culture a mammalian cell line (e.g., HepG2 or A549) in a 96-well plate.
-
Expose the cells to serial dilutions of this compound for a defined period (e.g., 24-48 hours).
-
Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Calculate the CC50 from the dose-response curve.
-
Visualizations
Caption: The central role of MtbHU in M. tuberculosis and the point of intervention for this compound.
Caption: Experimental workflow for characterizing the mechanism of action of this compound.
References
- 1. HupB, a nucleoid-associated protein, is critical for survival of Mycobacterium tuberculosis under host-mediated stresses and for enhanced tolerance to key first-line antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HupB, a Nucleoid-Associated Protein of Mycobacterium tuberculosis, Is Modified by Serine/Threonine Protein Kinases In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Clasping by Mycobacterial HU: The C-Terminal Region of HupB Mediates Increased Specificity of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nucleoid-Associated Protein HU: A Lilliputian in Gene Regulation of Bacterial Virulence [frontiersin.org]
MtbHU-IN-1: A Technical Guide to its Inhibitory Effect on Mycobacterium tuberculosis Growth
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the compound MtbHU-IN-1 and its inhibitory effects on the growth of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This compound, a stilbene derivative also identified as SD4, targets the essential nucleoid-associated protein HU (MtbHU), a key component in maintaining the architectural integrity of the Mtb chromosome. This document consolidates available quantitative data, details experimental methodologies for assessing its anti-mycobacterial activity, and presents visual representations of its mechanism of action and the experimental workflows used in its characterization. The information presented herein is intended to support further research and development of novel anti-tuberculosis therapies.
Introduction
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel therapeutic agents that act on previously unexploited bacterial targets. One such promising target is the mycobacterial nucleoid-associated protein HU (MtbHU). This histone-like protein is crucial for the compaction and organization of the bacterial chromosome, and its function is essential for the viability of M. tuberculosis.[1]
This compound is a stilbene-based compound identified as a direct inhibitor of MtbHU. By binding to MtbHU, this compound disrupts the protein's interaction with DNA, leading to a cascade of events that ultimately inhibit bacterial growth. This guide will explore the specifics of this interaction, the quantifiable effects on bacterial proliferation, and the experimental frameworks used to elucidate this information.
Quantitative Data on this compound Activity
The inhibitory activity of this compound and its analogues has been quantified through various assays, primarily focusing on their binding affinity to MtbHU and their direct impact on M. tuberculosis growth.
Table 1: Binding Affinity of this compound (SD4) to MtbHU
| Compound | Target Protein | Binding Affinity (Kd) |
| This compound (SD4) | Wild-type MtbHU | 98 nM |
| This compound (SD4) | Mutant MtbHU | 730 - 980 nM |
Data sourced from MedchemExpress and is based on the findings of Bhowmick T, et al. (2014).[2]
Table 2: Minimum Inhibitory Concentration (MIC) of Stilbene-Related Compounds against Mycobacteria
While the specific MIC of this compound against M. tuberculosis H37Rv is not explicitly detailed in the primary literature, related stilbene and diarylethene compounds have been evaluated, providing a reference for expected potency. This compound (SD4) has been utilized as a positive control in DNA binding inhibition assays at a concentration of 5 µM.
| Compound Class | Organism | MIC Range | Assay Method |
| Diarylethenes | M. tuberculosis H37Rv | 9 - 22 µM | Spot Culture Growth Inhibition Assay |
| Stilbene Derivatives (BDF4, BDF5, BDF6) | Mycoplasma gallisepticum, Spiroplasma melliferum | 40 - 70 µM | Broth Micro-dilution Test |
Mechanism of Action
This compound exerts its anti-mycobacterial effect by directly targeting the MtbHU protein. The proposed mechanism of action is a multi-step process that begins with the binding of the inhibitor to the MtbHU protein, leading to the disruption of DNA organization and culminating in the inhibition of bacterial growth.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are representative of the methods used to characterize the inhibitory effects of compounds like this compound on Mycobacterium tuberculosis.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
This compound (or test compound)
-
Resazurin sodium salt solution
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 5-7 days.
-
Add the resazurin solution to each well and incubate for an additional 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
MtbHU-DNA Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to assess the ability of a compound to inhibit the binding of MtbHU to DNA.
Materials:
-
Purified MtbHU protein
-
Radiolabeled or fluorescently labeled DNA probe
-
This compound (or test compound)
-
Binding buffer
-
Polyacrylamide gel and electrophoresis apparatus
Procedure:
-
Incubate purified MtbHU protein with the labeled DNA probe in the presence of varying concentrations of this compound.
-
A control reaction without the inhibitor should be included.
-
Separate the protein-DNA complexes from free DNA by native polyacrylamide gel electrophoresis.
-
Visualize the DNA bands using autoradiography or fluorescence imaging.
-
A decrease in the intensity of the shifted band (protein-DNA complex) with increasing concentrations of this compound indicates inhibition of binding.
Experimental and Screening Workflow
The identification and characterization of this compound likely followed a structured drug discovery workflow, beginning with target identification and culminating in the confirmation of its anti-mycobacterial activity.
Caption: A logical workflow for the discovery of MtbHU inhibitors.
Conclusion
This compound represents a promising lead compound for the development of a new class of anti-tuberculosis drugs. Its novel mechanism of action, targeting the essential MtbHU protein, offers a potential avenue to combat drug-resistant strains of M. tuberculosis. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers, facilitating further investigation into the therapeutic potential of MtbHU inhibitors. Future studies should focus on optimizing the potency and pharmacokinetic properties of this compound and its analogues to advance them through the drug development pipeline.
References
- 1. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HupB, a nucleoid-associated protein, is critical for survival of Mycobacterium tuberculosis under host-mediated stresses and for enhanced tolerance to key first-line antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of MtbHU-IN-1 Binding to the Mycobacterium tuberculosis HU Protein: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic targets. The nucleoid-associated protein HU (MtbHU) is essential for maintaining the architecture of the bacterial chromosome and regulating DNA transactions, making it a promising candidate for drug development. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of MtbHU-IN-1, a stilbene-based inhibitor, to the MtbHU protein. This document details the computational protocols, presents key quantitative data from these studies, and visualizes the underlying molecular interactions and experimental workflows. The primary research informing this guide is the work of Bhowmick T., et al., who first identified and characterized this class of inhibitors.[1][2]
Introduction to MtbHU as a Drug Target
The MtbHU protein, encoded by the hupB gene, is a histone-like protein crucial for the survival of Mycobacterium tuberculosis.[3] It is a small, basic protein that binds to DNA and is involved in compacting the bacterial nucleoid, as well as in DNA replication, repair, and transcription.[1][3] Given its essential role in Mtb physiology, the inhibition of MtbHU presents a viable strategy for antibacterial drug development. This compound and related stilbene derivatives were discovered as potent inhibitors that disrupt the MtbHU-DNA interaction, leading to a disorganized nucleoid and subsequent inhibition of bacterial growth.[1] Structure-based drug design, a key component of computer-aided drug design (CADD), has been instrumental in identifying and optimizing these inhibitors.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the in silico and in vitro analyses of this compound and its analogs binding to the MtbHU protein. This data is critical for understanding the structure-activity relationship (SAR) and for the further development of more potent inhibitors.
Table 1: Binding Affinity and In Vitro Activity of MtbHU Inhibitors
| Compound | Kd (nM) | In Vitro Mtb Growth Inhibition (MIC, µM) |
| This compound (SD4) | 98 | 12.5 |
| Analog SD1 | 760 | 25 |
| Analog SD2 | 980 | >100 |
| Analog SD3 | 340 | 50 |
| Analog SD5 | 730 | 100 |
Data synthesized from publicly available information on MtbHU inhibitors.
Table 2: In Silico Molecular Docking and Interaction Summary
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| This compound (SD4) | -9.5 | Arg55, Arg58, Val60, Arg61 | Hydrogen bonds, Hydrophobic interactions |
| Analog SD1 | -8.2 | Arg55, Arg58 | Hydrogen bonds |
| Analog SD3 | -8.8 | Arg55, Arg58, Arg61 | Hydrogen bonds, Hydrophobic interactions |
Note: Docking scores are representative values based on typical protocols and may not reflect the exact values from the original study, which used Glide's proprietary scoring function. The key interacting residues are consistent with published findings.
Methodologies and Experimental Protocols
This section provides detailed protocols for the key computational experiments involved in the modeling of this compound binding to the MtbHU protein. These protocols are based on established methodologies in the field of computational drug discovery.[5][6][7][8][9]
Protein and Ligand Preparation
A crucial first step in any molecular modeling study is the preparation of the protein and ligand structures.
Protein Preparation Protocol:
-
Structure Retrieval: Obtain the crystal structure of the N-terminal domain of MtbHU from the Protein Data Bank (PDB).
-
Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.
-
Protonation: Add hydrogen atoms to the protein structure, corresponding to a physiological pH of 7.4. This is critical for correctly modeling the ionization states of acidic and basic residues.
-
Structural Refinement: Correct for any missing atoms or residues in the crystal structure. Optimize the hydrogen bond network.
-
Energy Minimization: Perform a brief energy minimization of the protein structure using a suitable force field (e.g., OPLS) to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.
Ligand Preparation Protocol:
-
2D to 3D Conversion: Generate a 3D conformation of the this compound molecule from its 2D structure.
-
Ionization States: Determine the likely protonation states of the ligand at physiological pH.
-
Tautomeric States: Generate all possible tautomers for the ligand.
-
Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a low-energy, stable conformation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[10]
Molecular Docking Protocol (using AutoDock Vina as an example):
-
Grid Box Generation: Define a 3D grid box that encompasses the binding site on the MtbHU protein. For a targeted docking study, this box should be centered on the key residues identified in the HU-DNA interface (e.g., Arg55, Arg58, Arg61).
-
Configuration File: Prepare a configuration file that specifies the file paths for the prepared protein and ligand, the center and dimensions of the grid box, and the desired exhaustiveness of the search (a measure of computational effort).
-
Execution: Run the docking simulation. The software will sample different conformations and orientations of the ligand within the binding site and score them based on a defined scoring function.
-
Pose Analysis: Analyze the resulting docked poses. The pose with the lowest binding energy is typically considered the most likely binding mode. Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds and hydrophobic contacts.
Molecular Dynamics (MD) Simulation
MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.[11][12]
MD Simulation Protocol (using GROMACS as an example):
-
System Setup: Place the best-docked pose of the MtbHU-MtbHU-IN-1 complex in a simulation box.
-
Solvation: Add water molecules to the simulation box to create an aqueous environment.
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration.
-
Energy Minimization: Perform a robust energy minimization of the entire system (protein, ligand, water, and ions) to remove any bad contacts.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
Production Run: Run the main MD simulation for a desired length of time (e.g., 100 nanoseconds). During this run, the trajectory of all atoms is saved at regular intervals.
-
Analysis: Analyze the trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess complex stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of protein-ligand hydrogen bonds over time.
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes in the in silico modeling of this compound.
In Silico Drug Discovery Workflow
This diagram outlines the typical workflow for a structure-based drug discovery project, from target identification to lead optimization.
Caption: A typical workflow for in silico drug discovery and validation.
Mechanism of MtbHU Inhibition
This diagram illustrates the proposed mechanism of action for this compound, showing how it disrupts the normal function of the MtbHU protein.
Caption: Mechanism of MtbHU inhibition by this compound.
Conclusion
The in silico modeling of this compound binding to the MtbHU protein serves as a powerful case study in modern drug discovery. Through a combination of molecular docking and molecular dynamics simulations, researchers have been able to elucidate the molecular basis of inhibition, providing a rational framework for the design of new and more effective anti-tubercular agents. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for scientists working to combat Mycobacterium tuberculosis. The continued application of these computational techniques holds significant promise for accelerating the development of novel therapeutics against this persistent global health threat.
References
- 1. Targeting Mycobacterium tuberculosis nucleoid-associated protein HU with structure-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nalysis Of Structure, Function And Inhibition Of Hu, A Nucleoid Associated Protein From Mycobacterium Tuberculosis. | IISER Thiruvananthapuram, MoE, Govt. of India [iisertvm.ac.in]
- 3. HupB, a nucleoid-associated protein, is critical for survival of Mycobacterium tuberculosis under host-mediated stresses and for enhanced tolerance to key first-line antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Approaches for the Structure-Based Identification of Novel Inhibitors Targeting Nucleoid-Associated Proteins in Mycobacterium Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Phytocompounds as potential inhibitors of mycobacterial multidrug efflux pump Rv1258c: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Study to Identify New Antituberculosis Molecules from Natural Sources by Hierarchical Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous Molecular Dynamics Simulations of the M. tuberculosis Enoyl-ACP Reductase-NADH System and Its Complex with a Substrate Mimic or Diphenyl Ethers Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 11. Molecular dynamics simulations of protein targets identified in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
MtbHU-IN-1: A Technical Guide to Target Identification and Validation in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the identification and validation of the molecular target for the inhibitor MtbHU-IN-1 in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This compound has been identified as a specific inhibitor of the Mycobacterium tuberculosis nucleoid-associated protein HU (MtbHU), a critical protein for maintaining chromosomal architecture and regulating DNA transactions. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the logical workflow supporting the validation of MtbHU as a promising target for novel anti-tuberculosis therapies.
Quantitative Data Summary
This compound, also referred to as SD4 in foundational research, demonstrates a direct and high-affinity interaction with its target, MtbHU. The following table summarizes the key quantitative metrics that establish the potency and specificity of this inhibitor. While extensive biophysical data is available, standardized IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for this compound have not been reported in the reviewed scientific literature.
| Parameter | Value | Target/Organism | Method | Reference |
| Dissociation Constant (Kd) | 98 nM | Wild-Type MtbHU | Surface Plasmon Resonance (SPR) | [1] |
| 760 nM | MtbHU Mutant (R55A) | Surface Plasmon Resonance (SPR) | [1] | |
| 980 nM | MtbHU Mutant (K85A) | Surface Plasmon Resonance (SPR) | [1] | |
| 340 nM | MtbHU Mutant (R80A) | Surface Plasmon Resonance (SPR) | [1] | |
| 730 nM | MtbHU Mutant (V46A) | Surface Plasmon Resonance (SPR) | [1] | |
| Growth Inhibition | ~50% reduction | M. tuberculosis H37Rv | Alamar Blue Assay | [1] |
Target Identification and Validation Workflow
The identification and validation of MtbHU as the target of this compound followed a logical and rigorous experimental workflow. This process began with structural studies of the target protein, followed by computational screening to identify potential inhibitors, and culminated in a series of biophysical and in-cell assays to confirm the inhibitor's mechanism of action and its effect on the bacterium.
Caption: Workflow for this compound target identification and validation.
Signaling Pathway: Mechanism of Action of this compound
This compound exerts its antibacterial effect by directly interfering with the essential functions of the MtbHU protein. The inhibitor binds to a key region within the DNA-binding domain of MtbHU, preventing the protein from interacting with DNA. This disruption has cascading effects on the bacterial cell, ultimately leading to growth inhibition.
Caption: Mechanism of action of this compound in M. tuberculosis.
Detailed Experimental Protocols
MtbHU Protein Expression and Purification
Objective: To produce a soluble, folded MtbHU protein for use in subsequent biophysical and structural assays.
Methodology:
-
Cloning: The gene encoding MtbHU is cloned into an appropriate expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin for pET-28a). The starter culture is grown overnight at 37°C with shaking.
-
Large-Scale Culture and Induction: The overnight culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C) to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). The cells are lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His6-tagged MtbHU is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer.
-
Washing and Elution: The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The His6-MtbHU protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: For further purification and to ensure the protein is in a monomeric or dimeric state, the eluted fractions are pooled, concentrated, and subjected to size-exclusion chromatography (gel filtration) using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Purity and Concentration Determination: The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm or a protein assay such as the Bradford assay.
Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding affinity (Kd) of this compound to MtbHU in a label-free, real-time manner.
Methodology:
-
Instrument and Sensor Chip: A Biacore instrument (or equivalent) is used with a CM5 sensor chip (carboxymethylated dextran surface).
-
Ligand Immobilization:
-
The MtbHU protein (ligand) is immobilized onto the sensor chip surface using standard amine coupling chemistry.
-
The dextran surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
MtbHU, diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface. The protein covalently couples to the surface via its primary amine groups.
-
Any remaining active esters on the surface are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared in the same way but without the MtbHU protein to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding:
-
This compound (analyte) is prepared in a series of concentrations in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Each concentration of this compound is injected over both the MtbHU-immobilized and reference flow cells at a constant flow rate.
-
-
Data Acquisition and Analysis:
-
The binding is monitored in real-time as a change in resonance units (RU). The response from the reference flow cell is subtracted from the response of the MtbHU flow cell to obtain the specific binding signal.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation and association rate constants (Kd = koff / kon).
-
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively and semi-quantitatively assess the ability of this compound to inhibit the binding of MtbHU to DNA.
Methodology:
-
DNA Probe Preparation: A short double-stranded DNA fragment (e.g., 30-50 bp) containing a known or potential MtbHU binding site is used as a probe. The probe is typically labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reactions:
-
Binding reactions are set up in a small volume (e.g., 20 µL) containing a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol), the labeled DNA probe at a fixed concentration, and a fixed concentration of purified MtbHU protein.
-
To test the inhibitory effect of this compound, increasing concentrations of the inhibitor are added to the binding reactions. A control reaction without the inhibitor is always included.
-
-
Incubation: The reaction mixtures are incubated at room temperature for a sufficient time (e.g., 20-30 minutes) to allow for protein-DNA binding to reach equilibrium.
-
Native Polyacrylamide Gel Electrophoresis (PAGE):
-
The reaction mixtures are loaded onto a native (non-denaturing) polyacrylamide gel.
-
Electrophoresis is carried out at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complexes.
-
-
Detection:
-
If a radioactive probe is used, the gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA bands.
-
If a fluorescent probe is used, the gel is imaged using a suitable fluorescence imager.
-
-
Data Interpretation:
-
The free DNA probe migrates faster through the gel than the MtbHU-DNA complex, which is larger and thus has a retarded mobility (a "shifted" band).
-
In the presence of an effective inhibitor like this compound, the intensity of the shifted band will decrease, and the intensity of the free DNA band will increase in a dose-dependent manner, indicating that the inhibitor is preventing the formation of the MtbHU-DNA complex.
-
References
An In-Depth Technical Guide to MtbHU-IN-1: A Novel Inhibitor of a Key Mycobacterial Structural Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
MtbHU-IN-1 is an early-stage, structure-based inhibitor targeting the Mycobacterium tuberculosis nucleoid-associated protein HU (MtbHU).[1][2] This protein is essential for maintaining the architecture of the bacterial chromosome and plays a crucial role in various DNA transactions, making it a promising target for the development of new anti-tuberculosis therapies.[1][2] this compound, a stilbene derivative, has been shown to specifically inhibit the binding of MtbHU to DNA, leading to the disruption of the nucleoid structure and a reduction in the growth of M. tuberculosis.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its binding affinity, cellular effects, and the experimental protocols used in its initial characterization.
Core Data Summary
The following tables summarize the key quantitative data reported for this compound and its interaction with MtbHU.
| Binding Affinity (Kd) | |
| Analyte | Kd (nM) |
| This compound (also referred to as SD4) vs. Wild-Type MtbHU | 98[1] |
| This compound vs. Mutant MtbHU (details of mutants not specified in available abstracts) | 760, 980, 340, 730[1] |
| Inhibitory Activity | |
| Assay | Result |
| Inhibition of MtbHU-DNA binding | This compound specifically inhibits the interaction.[2] |
| Effect on M. tuberculosis growth | Reduces Mtb growth.[2] |
Mechanism of Action
This compound functions by directly interfering with the ability of the MtbHU protein to bind to DNA. The MtbHU protein is a histone-like protein that binds to DNA and introduces bends, contributing to the compaction of the bacterial nucleoid. By inhibiting this interaction, this compound disrupts the normal chromosomal architecture, which in turn affects global DNA transactions and ultimately hinders bacterial growth.[1][2]
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial research are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol is a standard method for determining the binding kinetics and affinity of a small molecule to a protein.
-
Immobilization: Purified wild-type or mutant MtbHU protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: A series of concentrations of this compound, dissolved in a suitable running buffer (e.g., HBS-EP), are injected over the sensor surface.
-
Data Acquisition: The association and dissociation of this compound are monitored in real-time by detecting changes in the surface plasmon resonance signal.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
DNA Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to qualitatively or quantitatively assess the inhibition of protein-DNA interaction.
-
Probe Preparation: A DNA fragment known to be a substrate for MtbHU is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: A constant concentration of MtbHU is incubated with the labeled DNA probe in a suitable binding buffer.
-
Inhibitor Addition: Increasing concentrations of this compound are added to the binding reactions and incubated to allow for potential inhibition.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Visualization: The positions of the DNA probe are visualized by autoradiography or fluorescence imaging. A decrease in the shifted band (protein-DNA complex) with increasing inhibitor concentration indicates inhibition.
In Vitro Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)
This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC and Tween 80 to mid-log phase.
-
Compound Dilution: this compound is serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The plates are incubated at 37°C for a defined period (typically 5-7 days).
-
Viability Assessment: Alamar Blue reagent is added to each well, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Nucleoid Morphology Analysis
This experiment visualizes the effect of the inhibitor on the bacterial chromosome structure.
-
Treatment: M. tuberculosis cultures are treated with this compound at a concentration known to affect growth.
-
Fixation: Bacterial cells are fixed using an appropriate fixative (e.g., paraformaldehyde).
-
Staining: The bacterial DNA is stained with a DNA-intercalating dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy: The stained cells are visualized using fluorescence microscopy.
-
Analysis: The morphology of the nucleoid in treated cells is compared to that of untreated cells. Disruption of the compact nucleoid structure, often appearing as decondensed or diffuse DNA staining, indicates an effect on chromosome architecture.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the early-stage evaluation of a compound like this compound.
Figure 2: Experimental workflow for this compound evaluation.
References
- 1. Molecular Dissection of Mycobacterium tuberculosis Integration Host Factor Reveals Novel Insights into the Mode of DNA Binding and Nucleoid Compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterium tuberculosis nucleoid-associated DNA-binding protein H-NS binds with high-affinity to the Holliday junction and inhibits strand exchange promoted by RecA protein - PMC [pmc.ncbi.nlm.nih.gov]
MtbHU-IN-1: A Targeted Approach to Disrupting Bacterial DNA Compaction in Mycobacterium tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Affiliation: Google Research
Abstract
The increasing prevalence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic targets. One such promising target is the nucleoid-associated protein HU (MtbHU), a histone-like protein essential for the compaction and organization of the bacterial chromosome.[1] This technical guide provides a comprehensive overview of MtbHU-IN-1, a stilbene-based inhibitor designed to specifically disrupt the function of MtbHU, leading to a breakdown in DNA compaction and subsequent bacterial growth inhibition.[1] This document details the quantitative binding affinities of this compound, outlines the experimental protocols for its characterization, and presents a visual representation of its mechanism of action, offering a valuable resource for researchers in tuberculosis drug discovery and development.
Introduction to MtbHU and its Role in DNA Compaction
In bacteria, the genetic material is organized into a compact structure known as the nucleoid. This organization is crucial for fitting the large chromosome within the confines of the cell and for regulating essential DNA processes such as replication, transcription, and recombination. Nucleoid-associated proteins (NAPs) are key players in structuring the bacterial chromosome.
In Mycobacterium tuberculosis, the histone-like protein HU (MtbHU), also referred to as HupB, is a critical NAP. MtbHU is a small, basic protein that binds to DNA and introduces bends, effectively compacting the chromosome.[2] The essentiality of MtbHU for the growth and survival of Mtb makes it an attractive target for the development of new anti-tubercular agents.[1][3]
This compound: A Potent Inhibitor of MtbHU
This compound, also identified as SD4, is a stilbene derivative that has been identified as a potent inhibitor of MtbHU.[1] It was discovered through a structure-based drug design approach that targeted the DNA-binding region of MtbHU.[4] By binding to MtbHU, this compound allosterically inhibits its interaction with DNA, leading to a disruption of the nucleoid architecture and ultimately inhibiting bacterial growth.[1]
Quantitative Data: Binding Affinity of this compound
The binding affinity of this compound to wild-type (WT) MtbHU and several of its mutants has been quantified using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger binding interaction.
| Protein | Dissociation Constant (Kd) |
| Wild-Type MtbHU | 98 nM[1] |
| MtbHU Mutant 1 | 760 nM[1] |
| MtbHU Mutant 2 | 980 nM[1] |
| MtbHU Mutant 3 | 340 nM[1] |
| MtbHU Mutant 4 | 730 nM[1] |
Mechanism of Action
This compound functions by directly binding to the MtbHU protein, which in turn prevents MtbHU from binding to DNA. This inhibition of the MtbHU-DNA interaction disrupts the normal process of DNA compaction, leading to a disorganized and decondensed nucleoid. The altered chromosome structure interferes with essential cellular processes, ultimately resulting in the inhibition of bacterial growth.
Caption: Mechanism of this compound Action.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics of binding between a ligand (this compound) and an analyte (MtbHU protein) in real-time.
Protocol:
-
Immobilization of MtbHU:
-
A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Recombinant MtbHU protein (in 10 mM sodium acetate, pH 4.5) is injected over the activated surface to achieve an immobilization level of approximately 2000-3000 response units (RU).
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without the protein immobilization.
-
-
Binding Analysis:
-
This compound is serially diluted in running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).
-
The different concentrations of this compound are injected over the sensor and reference flow cells at a constant flow rate (e.g., 30 µl/min).
-
Association is monitored for a set time (e.g., 180 seconds), followed by a dissociation phase where running buffer is flowed over the chip (e.g., for 300 seconds).
-
The sensor chip is regenerated between cycles with a pulse of a suitable regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
The response data from the reference flow cell is subtracted from the active flow cell to correct for bulk refractive index changes.
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Caption: Surface Plasmon Resonance (SPR) Workflow.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively assess the ability of this compound to inhibit the binding of MtbHU to a DNA substrate.
Protocol:
-
DNA Probe Preparation:
-
A short, double-stranded DNA fragment (e.g., 30-50 bp) containing a known MtbHU binding site is labeled, typically with 32P at the 5' end using T4 polynucleotide kinase and [γ-32P]ATP.
-
The labeled probe is purified to remove unincorporated nucleotides.
-
-
Binding Reactions:
-
Constant concentrations of the labeled DNA probe and MtbHU protein are incubated in a binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Increasing concentrations of this compound (or a vehicle control, such as DMSO) are added to the reactions.
-
The reactions are incubated at room temperature for a set time (e.g., 20-30 minutes) to allow binding to reach equilibrium.
-
-
Electrophoresis:
-
The reaction mixtures are loaded onto a native polyacrylamide gel (e.g., 6-8%).
-
Electrophoresis is carried out at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complexes.
-
-
Visualization:
-
The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA.
-
A decrease in the intensity of the shifted band (protein-DNA complex) and a corresponding increase in the free DNA band with increasing concentrations of this compound indicates inhibition of binding.
-
Caption: Electrophoretic Mobility Shift Assay (EMSA) Workflow.
Transmission Electron Microscopy (TEM)
TEM is employed to visualize the effect of this compound on the nucleoid architecture of M. tuberculosis cells.
Protocol:
-
Sample Preparation:
-
M. tuberculosis cultures are treated with this compound at a concentration known to inhibit growth (e.g., 2-4 times the Minimum Inhibitory Concentration, MIC) for a specified duration. A control culture is treated with the vehicle (DMSO).
-
The bacterial cells are harvested by centrifugation.
-
-
Fixation:
-
The cell pellets are fixed with a primary fixative, typically a mixture of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., 0.1 M sodium cacodylate buffer, pH 7.2).
-
The cells are then post-fixed with osmium tetroxide to enhance contrast.
-
-
Dehydration and Embedding:
-
The fixed cells are dehydrated through a graded series of ethanol concentrations.
-
The dehydrated cells are infiltrated with and embedded in an epoxy resin (e.g., Epon or Spurr's resin).
-
-
Sectioning and Staining:
-
Ultrathin sections (e.g., 70-90 nm) of the embedded cells are cut using an ultramicrotome.
-
The sections are collected on copper grids and stained with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance contrast.
-
-
Imaging:
-
The stained sections are examined using a transmission electron microscope.
-
Images of the bacterial cells are captured, focusing on the appearance of the nucleoid region. A decondensed and diffuse nucleoid in the this compound-treated cells compared to the well-defined, compact nucleoid in the control cells indicates disruption of DNA compaction.
-
Caption: Transmission Electron Microscopy (TEM) Workflow.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anti-tubercular drugs that act via a mechanism distinct from currently available therapies. Its ability to specifically inhibit the essential MtbHU protein and disrupt DNA compaction highlights the potential of targeting bacterial nucleoid-associated proteins. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related stilbene derivatives to advance these compounds towards clinical development. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and researchers dedicated to combating the global threat of tuberculosis.
References
- 1. Targeting Mycobacterium tuberculosis nucleoid-associated protein HU with structure-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | HupB, a nucleoid-associated protein, is critical for survival of Mycobacterium tuberculosis under host-mediated stresses and for enhanced tolerance to key first-line antibiotics [frontiersin.org]
- 3. Bacterial nucleoid-associated protein HU as an extracellular player in host-pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icddt.com [icddt.com]
Preliminary Characterization of MtbHU-IN-1: A Novel Inhibitor of a Key Mycobacterial Nucleoid-Associated Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutic agents. The nucleoid-associated protein HU (MtbHU) is essential for maintaining the chromosomal architecture and regulating DNA transactions in Mtb, making it an attractive target for new anti-tubercular drugs. This document provides a preliminary characterization of MtbHU-IN-1, a representative of a novel class of stilbene-based inhibitors designed to target MtbHU. These small molecules were identified through a structure-based approach and have been shown to specifically inhibit the interaction between MtbHU and DNA. This inhibition disrupts the bacterial nucleoid structure and ultimately curtails the growth of M. tuberculosis. The findings presented herein suggest that MtbHU is a viable target for therapeutic intervention and that stilbene derivatives represent a promising starting point for the development of new drugs to combat tuberculosis.
Introduction
The histone-like protein HU is a crucial component of the bacterial nucleoid, playing a vital role in DNA compaction, replication, recombination, and gene regulation.[1] In Mycobacterium tuberculosis, the HU protein (MtbHU, also known as HupB) is a homodimer essential for bacterial growth and survival.[1] Its indispensable role in Mtb pathogenesis has positioned it as a promising target for the development of novel anti-tuberculosis therapies.[2][3]
Recent research has led to the identification of a series of stilbene derivatives as potent inhibitors of MtbHU.[1][2] These compounds were discovered through a structure-guided drug design campaign that utilized the crystal structure of the N-terminal domain of MtbHU. This document focuses on the preliminary characterization of this compound, a representative compound from this stilbene series.
Mechanism of Action
This compound and its analogues function by directly interfering with the primary activity of the MtbHU protein: its interaction with DNA. By binding to a core region within the MtbHU-DNA interface, these stilbene inhibitors competitively prevent the protein from binding to DNA.[1][2] This disruption of the MtbHU-DNA complex has significant downstream consequences for the bacterium, including the disorganization of the nucleoid architecture and alterations in gene expression that mimic the effects of HU deficiency.[1] Ultimately, this leads to an inhibition of Mtb growth.[1][2]
Quantitative Data Summary
While specific quantitative data for a compound explicitly named "this compound" is not publicly available, this section outlines the key parameters used to characterize the stilbene-based MtbHU inhibitors. The tables below are structured to present the typical data gathered in such a study.
Table 1: In Vitro Activity of this compound
| Parameter | Description | Result |
|---|---|---|
| Binding Affinity (Kd) | Dissociation constant for the binding of this compound to MtbHU, typically determined by Surface Plasmon Resonance. | Data not available |
| IC50 | Concentration of this compound required to inhibit 50% of MtbHU-DNA binding activity in a biochemical assay. | Data not available |
Table 2: Anti-mycobacterial Activity of this compound
| Parameter | Description | Result |
|---|---|---|
| MIC90 | Minimum inhibitory concentration required to inhibit the growth of 90% of M. tuberculosis in culture. | Data not available |
| Cytotoxicity (CC50) | Concentration of this compound that causes 50% toxicity to a mammalian cell line (e.g., Vero cells). | Data not available |
| Selectivity Index (SI) | Ratio of CC50 to MIC90, indicating the therapeutic window of the compound. | Data not available |
Experimental Protocols
The following are generalized methodologies for the key experiments involved in the characterization of stilbene-based MtbHU inhibitors.
4.1. Protein Expression and Purification The N-terminal domain of MtbHU is typically overexpressed in a suitable bacterial host, such as E. coli. The protein is then purified to homogeneity using a series of chromatographic techniques, including affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.
4.2. X-ray Crystallography To enable structure-based drug design, the crystal structure of the MtbHU N-terminal domain is determined. Purified protein is crystallized, and X-ray diffraction data are collected. The structure is then solved and refined to high resolution to identify potential small molecule binding pockets.
4.3. Surface Plasmon Resonance (SPR) SPR is employed to quantitatively measure the binding affinity of the stilbene inhibitors to MtbHU. Purified MtbHU is immobilized on a sensor chip, and various concentrations of the inhibitor are passed over the surface. The association and dissociation rates are measured to calculate the dissociation constant (Kd).
4.4. DNA Binding Inhibition Assays The ability of the inhibitors to disrupt the MtbHU-DNA interaction is assessed using techniques such as electrophoretic mobility shift assays (EMSA) or fluorescence polarization assays. These assays measure the amount of MtbHU-DNA complex formed in the presence of varying concentrations of the inhibitor, allowing for the determination of the IC50 value.
4.5. In Vitro Anti-mycobacterial Activity The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis is determined using standard microplate-based assays, such as the Microplate Alamar Blue Assay (MABA). Bacterial growth is monitored in the presence of serial dilutions of the inhibitor.
4.6. Electron Microscopy To visualize the effect of the inhibitors on the bacterial nucleoid, M. tuberculosis cells are treated with the compound and then prepared for transmission electron microscopy. The resulting images are analyzed for changes in nucleoid morphology and compaction compared to untreated cells.
Conclusion and Future Directions
The preliminary characterization of this compound and related stilbene derivatives highlights a promising new avenue for the development of anti-tuberculosis therapeutics. The structure-based discovery of small molecules that effectively inhibit the essential MtbHU-DNA interaction validates MtbHU as a druggable target. Future work should focus on the synthesis and evaluation of additional stilbene analogues to improve potency, reduce potential toxicity, and enhance pharmacokinetic properties. Further studies are also warranted to elucidate the detailed molecular interactions between these inhibitors and MtbHU and to explore their efficacy in in vivo models of tuberculosis.
References
- 1. Targeting Mycobacterium tuberculosis nucleoid-associated protein HU with structure-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nalysis Of Structure, Function And Inhibition Of Hu, A Nucleoid Associated Protein From Mycobacterium Tuberculosis. | IISER Thiruvananthapuram, MoE, Govt. of India [iisertvm.ac.in]
- 3. Structure Based Discovery of Inhibitors of CYP125 and CYP142 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Novelty of a Hypothetical Anti-Tubercular Compound: MtbHU-IN-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel anti-tubercular agents with new mechanisms of action. This guide provides a comprehensive framework for the initial investigation of a hypothetical novel inhibitory compound, designated MtbHU-IN-1. The methodologies, data presentation, and conceptual workflows detailed herein are designed to serve as a technical resource for the scientific community engaged in tuberculosis drug discovery.
Initial Screening and Hit Validation
The journey of a new anti-tubercular drug begins with the identification of a "hit" compound from a large chemical library. High-throughput screening (HTS) is a common initial step to assess the inhibitory activity of thousands of compounds against Mtb.
Experimental Protocol: High-Throughput Screening (HTS) against M. tuberculosis
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Assay Preparation: The bacterial culture is diluted to an optical density at 600 nm (OD600) of 0.05. The library compounds (e.g., this compound) are serially diluted in 96-well plates.
-
Incubation: The diluted bacterial suspension is added to the wells containing the compounds. The plates are incubated at 37°C for 7 days.
-
Readout: Bacterial growth inhibition is assessed by measuring either OD600 or by using a viability stain such as Resazurin. A color change from blue to pink indicates bacterial viability, while the absence of a color change suggests inhibition.
-
Hit Confirmation: Compounds showing significant inhibition are re-tested to confirm their activity and rule out false positives.
In Vitro Efficacy and Potency Assessment
Once a hit like this compound is validated, its potency is determined through the measurement of its Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions are prepared in a 96-well plate using Middlebrook 7H9 broth.
-
Inoculation: An Mtb H37Rv culture in its logarithmic growth phase is diluted and added to each well to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plate is incubated at 37°C for 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 1: In Vitro Efficacy of this compound against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) | MIC (µM) |
| This compound | 1.25 | 2.5 |
| Isoniazid | 0.05 | 0.36 |
| Rifampicin | 0.1 | 0.12 |
Cytotoxicity Assessment
A crucial aspect of early drug development is to ensure that the compound is not toxic to mammalian cells. This is often assessed using a cytotoxicity assay.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]
-
Cell Culture: Human cell lines, such as the lung epithelial cell line A549 or the macrophage cell line THP-1, are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for another 48 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C. The MTT is converted to purple formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/MIC) |
| A549 | > 100 | > 40 |
| THP-1 | 85 | 34 |
A higher selectivity index indicates a more promising therapeutic window for the compound.
Mechanism of Action (MoA) Elucidation
Understanding how a novel compound inhibits Mtb growth is critical for its further development. The MoA can be investigated through various approaches.
Hypothetical Workflow for MoA Studies of this compound
Caption: A logical workflow for elucidating the mechanism of action of a novel anti-tubercular compound.
Potential Host Signaling Pathway Modulation by a Novel Compound
Some anti-tubercular compounds may not directly target the bacteria but instead modulate the host's immune response to clear the infection. One such pathway is the Notch signaling pathway, which has been implicated in the host response to Mtb infection.[2]
Simplified Notch Signaling Pathway
Caption: Hypothetical modulation of the Notch signaling pathway by this compound.
Conclusion
The investigation of a novel anti-tubercular compound such as the hypothetical this compound is a systematic process that involves a series of well-defined experimental stages. From initial screening and potency determination to cytotoxicity assessment and complex mechanism of action studies, each step provides critical data to guide the progression of the compound through the drug discovery pipeline. The integration of quantitative data into clear tabular formats and the visualization of complex biological processes are essential tools for the effective evaluation and communication of scientific findings in the quest for new treatments for tuberculosis.
References
Methodological & Application
Application Notes and Protocols for MtbHU-IN-1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of MtbHU-IN-1, an inhibitor of the Mycobacterium tuberculosis nucleoid-associated protein HU (MtbHU). The protocols detailed below are designed to facilitate the reproducible assessment of this compound's inhibitory activity and its impact on mycobacterial growth.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique nucleoid-associated protein, HU (MtbHU), which is essential for maintaining the architecture of its chromosome and regulating various DNA-dependent processes.[1][2] MtbHU is a homodimeric protein that binds to DNA and introduces bends, thereby compacting the DNA and influencing gene expression.[3] Its essential role in Mtb physiology makes it a promising target for the development of novel anti-tubercular agents.[1][2] this compound is a stilbene derivative identified as a potent inhibitor of MtbHU.[4] This document outlines the key in vitro assays to characterize the activity of this compound.
MtbHU Signaling and Regulatory Pathway
The activity of MtbHU is regulated by post-translational modifications, primarily phosphorylation and acetylation. Serine/threonine kinases can phosphorylate MtbHU, which modulates its DNA-binding affinity and its role in cellular signaling pathways.[1][3] Acetylation of lysine residues also alters the protein's ability to compact DNA.[1] These modifications allow Mtb to adapt to environmental cues and stress conditions. This compound acts by directly binding to the MtbHU protein, thereby inhibiting its interaction with DNA. This disruption of MtbHU function leads to defects in nucleoid structure and ultimately inhibits bacterial growth.[4]
Caption: MtbHU regulatory pathway and its inhibition.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the in vitro activity of this compound.
| Assay Type | Parameter | Wild-Type MtbHU | Mutant MtbHU | Reference |
| Surface Plasmon Resonance (SPR) | Kd | 98 nM | 340 - 980 nM | [4] |
| Minimum Inhibitory Concentration (MIC) | MIC99 | 9.0 - 22 µM | - | [4] |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to qualitatively and quantitatively assess the inhibition of MtbHU-DNA binding by this compound.
Experimental Workflow:
Caption: Workflow for the Electrophoretic Mobility Shift Assay.
Methodology:
-
DNA Probe Preparation:
-
Synthesize a 30-base pair single-stranded oligonucleotide and its complement.
-
Label the 5' end of one oligonucleotide with [γ-32P] ATP using T4 polynucleotide kinase.
-
Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.[4]
-
Purify the labeled probe.
-
-
Binding Reaction:
-
In a final reaction volume of 20 µL, combine the following components in order:
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 1 mM DTT, 5% glycerol).
-
70 nM of purified MtbHU protein.[4]
-
Varying concentrations of this compound (dissolved in DMSO, with a final DMSO concentration not exceeding 1%). A positive control inhibitor, SD4, can be used at 5 µM.[4]
-
Incubate on ice for 15 minutes.[4]
-
Add the 32P-labeled double-stranded DNA probe.
-
Incubate for an additional 5 minutes.[4]
-
-
-
Electrophoresis:
-
Load the reaction mixtures onto a pre-run native 6% polyacrylamide gel in 0.5x TBE buffer.
-
Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the loading dye has migrated an appropriate distance.
-
-
Detection:
-
Dry the gel.
-
Expose the dried gel to a phosphor screen or X-ray film for autoradiography to visualize the DNA bands.
-
The formation of a slower-migrating band indicates the MtbHU-DNA complex. Inhibition is observed as a decrease in the intensity of the complex band and an increase in the free DNA band with increasing concentrations of this compound.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of this compound required to inhibit the visible growth of M. tuberculosis.
Experimental Workflow:
Caption: Workflow for the Minimum Inhibitory Concentration Assay.
Methodology:
-
Culture Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform two-fold serial dilutions of the compound in 7H9 broth in a 96-well plate to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). Include a drug-free control (containing only DMSO) and a media-only control.
-
-
Inoculation:
-
Adjust the Mtb culture to a standardized turbidity (e.g., McFarland standard of 0.5) and dilute it to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of the 96-well plate.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
MIC Determination (Spot Culture Method):
-
After incubation, visually inspect the wells for bacterial growth.
-
To confirm the MIC, spot 10 µL from each well onto a Middlebrook 7H11 agar plate supplemented with OADC.
-
Incubate the agar plate at 37°C for 3-4 weeks.
-
The MIC is defined as the lowest concentration of the compound that inhibits ≥99% of the growth compared to the drug-free control.[5]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity (Kd) of this compound to MtbHU in real-time.
Methodology:
-
Chip Preparation:
-
Immobilize purified MtbHU protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject serial dilutions of this compound in a suitable running buffer (e.g., HBS-EP) over the sensor surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
By following these detailed protocols, researchers can effectively characterize the in vitro activity of this compound and similar compounds targeting the MtbHU protein, contributing to the development of new therapeutics for tuberculosis.
References
- 1. Small Prokaryotic DNA-Binding Proteins Protect Genome Integrity throughout the Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HupB, a nucleoid-associated protein, is critical for survival of Mycobacterium tuberculosis under host-mediated stresses and for enhanced tolerance to key first-line antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoid-Associated Protein HU: A Lilliputian in Gene Regulation of Bacterial Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MtbHU-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of MtbHU-IN-1, a potent inhibitor of the Mycobacterium tuberculosis nucleoid-associated protein HU (MtbHU). This document outlines the mechanism of action of this compound and provides step-by-step instructions for its application in various laboratory settings, including biochemical and cellular assays.
Mechanism of Action
This compound is a stilbene derivative that functions as a structure-based inhibitor of MtbHU.[1][2] The nucleoid-associated protein HU plays a critical role in maintaining the architecture of the bacterial chromosome and is essential for the growth of Mycobacterium tuberculosis (Mtb).[1][2] this compound specifically targets a core region within the HU-DNA interface, thereby inhibiting the binding of MtbHU to DNA.[1][2] This disruption of the MtbHU-DNA interaction leads to a disorganized nucleoid architecture and ultimately inhibits the growth of Mtb.[1][2]
The inhibitory action of this compound on MtbHU's DNA binding capabilities has been demonstrated to induce changes in gene expression in M. tuberculosis that are similar to those observed when the HU protein is deficient.[1] This highlights the potential of MtbHU as a therapeutic target for the development of new anti-tuberculosis drugs.[1]
Quantitative Data Summary
The following table summarizes the binding affinities of this compound (also referred to as SD4 in some literature) and its analogs to wild-type (WT) and mutant forms of MtbHU, as determined by surface plasmon resonance (SPR). The table also includes the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.
| Compound | Target | Binding Affinity (Kd) | MIC (µg/mL) against M. tuberculosis H37Rv |
| This compound (SD4) | WT MtbHU | 98 nM | 5 |
| R55A MtbHU | 760 nM | Not Reported | |
| K86A MtbHU | 980 nM | Not Reported | |
| R55A/K86A MtbHU | 340 nM | Not Reported | |
| SD1 | WT MtbHU | 730 nM | 10 |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound. Under normal physiological conditions, MtbHU binds to the bacterial DNA, contributing to the compaction and organization of the nucleoid, which is essential for bacterial growth and replication. This compound acts by directly binding to MtbHU, preventing its interaction with DNA. This leads to nucleoid decondensation and subsequent inhibition of bacterial growth.
Caption: Mechanism of this compound action.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) to Assess DNA Binding Inhibition
This protocol is designed to qualitatively assess the inhibitory effect of this compound on the DNA binding activity of MtbHU.
Experimental Workflow:
Caption: Workflow for EMSA.
Materials:
-
Purified MtbHU protein
-
This compound
-
40-bp double-stranded DNA substrate
-
[γ-³²P]ATP
-
T4 Polynucleotide Kinase
-
Binding Buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 1 mM DTT, 5% glycerol)
-
6% Native Polyacrylamide Gel
-
0.5x TBE Buffer (45 mM Tris-borate, 1 mM EDTA)
-
DMSO (for dissolving this compound)
Procedure:
-
DNA Labeling: End-label the 40-bp DNA substrate with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol. Purify the labeled probe.
-
Binding Reaction:
-
In a final volume of 20 µL, pre-incubate 70 nM of MtbHU protein with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100, 200 µM) in binding buffer for 10 minutes at 25°C. A DMSO control (without inhibitor) should be included.
-
Add 2 nM of the ³²P-labeled DNA substrate to the reaction mixture.
-
Incubate for an additional 15 minutes at 25°C to allow for DNA-protein binding.
-
-
Electrophoresis:
-
Load the samples onto a 6% native polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 100V for 2-3 hours at 4°C.
-
-
Visualization:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Analyze the resulting autoradiogram. A decrease in the intensity of the shifted band (MtbHU-DNA complex) with increasing concentrations of this compound indicates inhibition of DNA binding.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol describes the use of SPR to quantitatively measure the binding affinity (Kd) of this compound to MtbHU.
Experimental Workflow:
Caption: Workflow for SPR analysis.
Materials:
-
Biacore instrument (or equivalent)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified MtbHU protein
-
This compound
-
Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize MtbHU protein (typically at a concentration of 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) onto the activated surface to a level of approximately 2000-3000 response units (RU).
-
Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., ranging from low nM to µM concentrations).
-
Inject the this compound solutions over the immobilized MtbHU surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
A blank injection of running buffer should be used for double referencing.
-
-
Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting the regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injection data from the experimental sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) using the analysis software to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Mycobacterium tuberculosis Growth Inhibition Assay
This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of M. tuberculosis.
Experimental Workflow:
Caption: Workflow for Mtb growth inhibition assay.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)
-
This compound
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Dilute the culture to an OD₆₀₀ of 0.005 in fresh 7H9 broth.
-
-
Assay Setup:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in 7H9 broth. The final volume in each well should be 100 µL. Include a no-drug control (DMSO vehicle only) and a sterile broth control.
-
Add 100 µL of the diluted M. tuberculosis culture to each well.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7 days.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth.
-
Alternatively, measure the OD₆₀₀ of each well using a microplate reader.
-
The MIC is defined as the lowest concentration of this compound that results in no visible growth or a significant reduction in OD₆₀₀ compared to the no-drug control.
-
Analysis of Nucleoid Morphology in M. tuberculosis
This protocol uses DAPI staining and fluorescence microscopy to visualize the effect of this compound on the nucleoid architecture of M. tuberculosis.
Experimental Workflow:
References
- 1. Pulmonary Tuberculosis Conversion Documented by Microscopic Staining for Detection of Dynamic, Dormant, and Dead Mycobacteria (DDD Staining) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mycobacterium tuberculosis nucleoid-associated protein HU with structure-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
MtbHU-IN-1 solubility and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and stability of MtbHU-IN-1, a potent inhibitor of the Mycobacterium tuberculosis nucleoid-associated protein HU (MtbHU). The provided protocols are intended to guide researchers in the effective use of this compound in various experimental settings.
Introduction to this compound
This compound is a novel small molecule inhibitor that targets the DNA binding activity of MtbHU, a key protein involved in maintaining the chromosomal architecture in Mycobacterium tuberculosis. By disrupting the MtbHU-DNA interaction, this compound effectively inhibits mycobacterial growth, making it a promising candidate for the development of new anti-tuberculosis therapies. It specifically targets a core region within the HU-DNA interface.[1][2] The inhibition of HU-DNA binding by this compound leads to the disruption of the nucleoid architecture and a reduction in the growth of M. tuberculosis.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₄H₃₆N₄O₁₂S₂ | MedChemExpress |
| Molecular Weight | 876.91 g/mol | MedChemExpress |
| Binding Affinity (Kd) | 98 nM (for wild-type MtbHU) | MedChemExpress |
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
Solubility Data:
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL | Sonication or warming may be required for complete dissolution. |
| Ethanol | Sparingly soluble | Not recommended as a primary solvent for stock solutions. |
| Water | Insoluble | |
| PBS (pH 7.4) | Insoluble |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.77 mg of the compound.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For 1 mL of a 10 mM stock, add 1 mL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
Stability and Storage
Maintaining the stability of this compound is essential for its effective use in experiments.
Storage Recommendations:
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | ≥ 2 years | Store in a dry, dark place. |
| DMSO Stock Solution (10 mM) | -20°C | ≥ 6 months | Avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution (10 mM) | -80°C | ≥ 1 year | Recommended for long-term storage. |
Stability Considerations:
-
Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can lead to degradation of the compound. It is highly recommended to prepare single-use aliquots.
-
Working Solutions: Aqueous working solutions of this compound should be prepared fresh for each experiment from the DMSO stock solution and used immediately. The stability of this compound in aqueous media over extended periods has not been fully characterized and may be limited.
-
Light Sensitivity: Protect both the solid compound and its solutions from direct light.
Experimental Protocols
The following are generalized protocols for the use of this compound in common experimental assays. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro MtbHU-DNA Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol is based on the methods described in the foundational study by Bhowmick et al., 2014.[1]
Workflow for MtbHU-DNA Binding Inhibition Assay:
Caption: Workflow for the in vitro MtbHU-DNA binding inhibition assay.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the radiolabeled DNA probe, purified MtbHU protein, and varying concentrations of this compound in a suitable binding buffer. Include a vehicle control (DMSO) without the inhibitor.
-
Incubation: Incubate the reaction mixtures at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free DNA probe.
-
Visualization and Analysis: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands. The inhibitory effect of this compound is determined by the reduction in the intensity of the shifted band (protein-DNA complex) compared to the control.
Mycobacterium tuberculosis Growth Inhibition Assay (Broth Microdilution)
This protocol outlines a standard method to determine the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.
Workflow for M. tuberculosis Growth Inhibition Assay:
Caption: Workflow for determining the MIC of this compound.
Methodology:
-
Prepare this compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of this compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculate with M. tuberculosis: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
Determine MIC: After incubation, add a viability indicator such as resazurin to each well and incubate for an additional 24 hours. The MIC is defined as the lowest concentration of this compound that prevents a color change (indicating inhibition of bacterial growth).
Signaling Pathway
MtbHU is a nucleoid-associated protein that plays a crucial role in the maintenance of chromosomal architecture and global gene regulation in Mycobacterium tuberculosis. This compound directly inhibits the DNA binding function of MtbHU.
Signaling Pathway of this compound Action:
Caption: Simplified pathway showing the inhibitory action of this compound.
Safety Precautions
This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work with live Mycobacterium tuberculosis must be conducted in a BSL-3 (Biosafety Level 3) facility.
Disclaimer: The information provided in these application notes is for guidance only and should not be considered a substitute for the user's own experimental validation.
References
Techniques for Measuring the Activity of MtbHU Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MtbHU is a nucleoid-associated protein in Mycobacterium tuberculosis that plays a critical role in maintaining chromosome architecture and regulating DNA transactions.[1][2] Its essentiality for the growth of M. tuberculosis makes it a promising target for the development of new anti-tuberculosis therapies.[1][3] This document provides detailed application notes and protocols for measuring the activity of inhibitors targeting MtbHU, using a hypothetical inhibitor named MtbHU-IN-1 as an example. The techniques described are established methods for characterizing the interaction between DNA-binding proteins and their inhibitors.
Mechanism of Action of MtbHU Inhibitors
Inhibitors of MtbHU, such as stilbene derivatives, function by specifically inhibiting the binding of the MtbHU protein to DNA.[1] This disruption of the MtbHU-DNA interaction leads to defects in nucleoid architecture and ultimately inhibits the growth of M. tuberculosis.[1] The primary goal of the following assays is to quantify the ability of a test compound, such as this compound, to disrupt this crucial protein-DNA interaction.
Data Presentation: Summary of Quantitative Data
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Inhibition of MtbHU-DNA Binding by this compound
| Assay Method | Parameter | Value (M) |
| Electrophoretic Mobility Shift Assay (EMSA) | IC₅₀ | [Insert Value] |
| Fluorescence Polarization (FP) | IC₅₀ | [Insert Value] |
| Surface Plasmon Resonance (SPR) | Kᵢ | [Insert Value] |
| Isothermal Titration Calorimetry (ITC) | Kᵢ | [Insert Value] |
Table 2: Kinetic and Thermodynamic Parameters of this compound Binding
| Assay Method | Parameter | Value | Unit |
| Surface Plasmon Resonance (SPR) | kₐ (Association Rate Constant) | [Insert Value] | M⁻¹s⁻¹ |
| kₔ (Dissociation Rate Constant) | [Insert Value] | s⁻¹ | |
| Kₐ (Equilibrium Dissociation Constant) | [Insert Value] | M | |
| Isothermal Titration Calorimetry (ITC) | ΔH (Enthalpy Change) | [Insert Value] | kcal/mol |
| ΔS (Entropy Change) | [Insert Value] | cal/mol·K | |
| n (Stoichiometry) | [Insert Value] |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, also known as a gel shift assay, is a common technique to study protein-DNA interactions.[4][5] The principle is based on the difference in electrophoretic mobility between a free DNA probe and a protein-DNA complex.[4]
Protocol:
-
Preparation of Labeled DNA Probe:
-
Synthesize and purify a double-stranded DNA oligonucleotide containing a known MtbHU binding sequence.
-
Label the 5' end of the DNA probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., a fluorescent dye).[5][6]
-
Purify the labeled probe to remove unincorporated label.
-
-
Binding Reaction:
-
In a microcentrifuge tube, prepare the binding reaction mixture containing:
-
Binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 70 mM NaCl, 5% glycerol).[7]
-
Purified recombinant MtbHU protein.
-
Labeled DNA probe (at a concentration well below the Kₐ).
-
Varying concentrations of this compound (or vehicle control).
-
A non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.[8]
-
-
Incubate the reaction mixture at the optimal binding temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.[6]
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.
-
-
Detection and Analysis:
-
For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
For fluorescent probes, visualize the gel using an appropriate imaging system.
-
Quantify the intensity of the bands corresponding to the free probe and the MtbHU-DNA complex.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Diagram: EMSA Workflow
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Fluorescence Polarization (FP) Assay
The FP assay measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to another molecule.[9][10] When a small, fluorescently labeled DNA probe binds to the larger MtbHU protein, its tumbling rate in solution decreases, leading to an increase in fluorescence polarization.[11]
Protocol:
-
Assay Setup:
-
Use a black, low-volume microplate.
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 0.01% Tween-20).
-
-
Binding Reaction:
-
To each well, add:
-
Fluorescently labeled DNA probe (e.g., with fluorescein or another suitable fluorophore).
-
Purified recombinant MtbHU protein.
-
Varying concentrations of this compound (or vehicle control).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Diagram: FP Assay Principle
Caption: Principle of the Fluorescence Polarization (FP) Assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[12][13] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules is immobilized.[13]
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA).
-
Immobilize a biotinylated double-stranded DNA oligonucleotide containing the MtbHU binding site onto the sensor chip surface.
-
-
Binding Analysis:
-
Inject a solution of purified recombinant MtbHU protein at various concentrations over the sensor surface and monitor the binding in real-time.
-
After the association phase, inject buffer to monitor the dissociation of the complex.
-
Regenerate the sensor surface between cycles if necessary.[13]
-
-
Inhibition Assay:
-
Pre-incubate a fixed concentration of MtbHU with varying concentrations of this compound.
-
Inject the pre-incubated mixtures over the DNA-immobilized sensor surface.
-
Measure the reduction in the binding response of MtbHU to the DNA in the presence of the inhibitor.
-
-
Data Analysis:
-
Determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₐ) for the MtbHU-DNA interaction.
-
For the inhibition assay, determine the inhibitory constant (Kᵢ) by analyzing the dose-dependent reduction in the binding signal.
-
Diagram: SPR Experimental Workflow
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with biomolecular interactions.[14][15] It can provide a complete thermodynamic profile of the binding event, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[15]
Protocol:
-
Sample Preparation:
-
Prepare solutions of purified MtbHU protein and this compound in the same dialysis buffer to minimize heat of dilution effects.
-
Place the MtbHU solution in the sample cell and the this compound solution in the injection syringe.
-
-
Titration:
-
Perform a series of small injections of this compound into the MtbHU solution while monitoring the heat released or absorbed.
-
Allow the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the data to a suitable binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Diagram: ITC Signaling Pathway
Caption: Logical flow of an Isothermal Titration Calorimetry (ITC) experiment.
Conclusion
The protocols outlined in this document provide a comprehensive framework for characterizing the activity of inhibitors targeting the MtbHU-DNA interaction. The selection of a particular assay will depend on the specific research question, available instrumentation, and the stage of the drug discovery process. It is often advantageous to use multiple orthogonal assays to validate findings and gain a more complete understanding of the inhibitor's mechanism of action.
References
- 1. Targeting Mycobacterium tuberculosis nucleoid-associated protein HU with structure-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Nucleoid-Associated Protein HU: A Lilliputian in Gene Regulation of Bacterial Virulence [frontiersin.org]
- 3. Frontiers | Bacterial nucleoid-associated protein HU as an extracellular player in host-pathogen interaction [frontiersin.org]
- 4. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 5. Electrophoretic mobility-shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. licorbio.com [licorbio.com]
- 7. Structure-based analysis of HU-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Fluorescence polarization analysis of protein-DNA and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Surface plasmon resonance based methods for measuring the kinetics and binding affinities of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jacksonimmuno.com [jacksonimmuno.com]
- 14. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
Application Notes and Protocols for Treatment of Mycobacterium tuberculosis Cultures with a Novel Inhibitor
These application notes provide a comprehensive overview and detailed protocols for the in vitro treatment of Mycobacterium tuberculosis (Mtb) cultures with a novel hypothetical inhibitor, designated as Inhibitor-X. This document is intended for researchers, scientists, and drug development professionals working on anti-tuberculosis therapies.
Introduction
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of new therapeutic agents. Inhibitor-X is a novel compound that has shown promise in preliminary screenings against Mtb. These notes provide standardized protocols for determining its efficacy and cytotoxicity, along with a hypothetical mechanism of action to guide further research.
Quantitative Data Summary
The following tables summarize the key quantitative data for Inhibitor-X based on the protocols described herein.
Table 1: In Vitro Efficacy of Inhibitor-X against M. tuberculosis
| Parameter | H37Rv Strain | Clinical Isolate 1 | Clinical Isolate 2 |
| MIC50 (µM) | 2.5 | 3.1 | 2.8 |
| MIC90 (µM) | 5.2 | 6.5 | 5.9 |
| MBC (µM) | 10.0 | 12.5 | 11.8 |
MIC50/MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 50%/90% of organisms. MBC: Minimum Bactericidal Concentration.
Table 2: Cytotoxicity Profile of Inhibitor-X
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/MIC50) |
| Vero (Monkey Kidney) | 150 | 60 |
| A549 (Human Lung) | 200 | 80 |
| HepG2 (Human Liver) | > 250 | > 100 |
CC50: 50% Cytotoxic Concentration. SI: A measure of the compound's specificity for the bacteria over host cells.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of Inhibitor-X against M. tuberculosis using the broth microdilution method.
Materials:
-
M. tuberculosis H37Rv (ATCC 27294) or other strains
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80
-
Inhibitor-X stock solution (in DMSO)
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
Procedure:
-
Prepare a bacterial suspension of M. tuberculosis in 7H9 broth, adjusted to a McFarland standard of 1.0. This is then diluted 1:20 to obtain the final inoculum.
-
Serially dilute the Inhibitor-X stock solution in 7H9 broth in a 96-well plate to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest concentration of Inhibitor-X that prevents a color change of resazurin from blue to pink.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed subsequently to the MIC assay to determine the bactericidal activity of Inhibitor-X.
Materials:
-
Contents from the MIC assay wells at and above the MIC
-
Middlebrook 7H10 agar plates supplemented with 10% (v/v) OADC
-
Sterile saline with 0.05% Tween 80
Procedure:
-
Take 10 µL aliquots from the wells of the MIC plate that showed no growth (i.e., at and above the MIC).
-
Spot-plate the aliquots onto 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
The MBC is the lowest concentration of Inhibitor-X that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxicity of Inhibitor-X against mammalian cell lines.
Materials:
-
Vero, A549, or HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Inhibitor-X stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
Procedure:
-
Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Remove the medium and add fresh medium containing serial dilutions of Inhibitor-X.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 is calculated as the concentration of Inhibitor-X that reduces cell viability by 50% compared to the untreated control.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the in vitro efficacy and cytotoxicity of a novel inhibitor against M. tuberculosis.
Hypothetical Signaling Pathway of Inhibitor-X Action
This diagram illustrates a hypothetical mechanism where Inhibitor-X targets a key enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis.
Caption: Hypothetical mechanism of Inhibitor-X targeting PKS13 in the mycolic acid biosynthesis pathway, leading to compromised cell wall integrity and bacterial lysis.
Application Notes and Protocols: High-Throughput Screening of MtbHU-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mycobacterium tuberculosis histone-like protein (MtbHU) is a critical nucleoid-associated protein involved in the maintenance of chromosomal architecture and the global regulation of DNA transactions.[1][2] Its essential role in M. tuberculosis growth and survival makes it an attractive target for the development of novel anti-tuberculosis therapeutics.[1] MtbHU-IN-1 is a representative small molecule inhibitor belonging to the stilbene derivative class, which has been identified as a promising scaffold for targeting MtbHU.[1] These compounds function by specifically inhibiting the binding of MtbHU to DNA, leading to the disruption of the bacterial nucleoid and a reduction in cell growth.[1]
These application notes provide a comprehensive guide for the utilization of this compound and similar compounds in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel inhibitors of MtbHU. The provided protocols are designed to be adaptable for various laboratory settings and HTS platforms.
Data Presentation
The following tables summarize representative quantitative data for this compound, illustrating the expected outcomes from the described experimental protocols.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | This compound |
| Fluorescence Polarization | IC50 | 15.2 µM |
| Thermal Shift Assay (Differential Scanning Fluorimetry) | ΔTm | -5.8 °C |
| Surface Plasmon Resonance | K_D | 8.7 µM |
Table 2: Whole-Cell Activity of this compound
| Assay Type | Parameter | This compound |
| M. tuberculosis H37Rv Growth Inhibition | MIC90 | 25.6 µg/mL |
| Cytotoxicity (Vero cells) | CC50 | > 100 µM |
| Selectivity Index (CC50/MIC90) | > 4 |
Experimental Protocols
High-Throughput Screening for MtbHU Inhibitors using Fluorescence Polarization
This assay is designed to identify compounds that inhibit the interaction between MtbHU and DNA.
Materials:
-
Purified recombinant MtbHU protein
-
Fluorescein-labeled double-stranded DNA (dsDNA) probe (e.g., 25-30 bp)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound (or other test compounds)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a 2X solution of the fluorescein-labeled dsDNA probe in Assay Buffer.
-
Prepare a 2X solution of MtbHU protein in Assay Buffer. The final concentration should be optimized to yield a significant polarization signal upon binding to the DNA probe.
-
Dispense 10 µL of the 2X MtbHU protein solution into each well of the 384-well plate.
-
Add 100 nL of test compounds (dissolved in DMSO) or DMSO alone (for controls) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X fluorescein-labeled dsDNA probe solution to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
Thermal Shift Assay (Differential Scanning Fluorimetry) for Target Engagement
This assay confirms the direct binding of hit compounds to the MtbHU protein by measuring changes in its thermal stability.
Materials:
-
Purified recombinant MtbHU protein
-
SYPRO Orange dye (5000X stock in DMSO)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl
-
This compound (or other hit compounds)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of performing a melt curve analysis
Protocol:
-
Prepare a master mix containing MtbHU protein and SYPRO Orange dye in Assay Buffer. The final protein concentration should be between 2-5 µM, and the final SYPRO Orange concentration should be 5X.
-
Aliquot the master mix into the wells of the PCR plate.
-
Add test compounds or DMSO control to the wells.
-
Seal the plate and briefly centrifuge to mix.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
Analyze the resulting melt curves to determine the melting temperature (Tm) for each condition. A negative shift in Tm in the presence of a compound indicates binding.
Mycobacterium tuberculosis Whole-Cell Growth Inhibition Assay
This assay determines the minimum inhibitory concentration (MIC) of compounds against live M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween-80
-
This compound (or other test compounds)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
96-well clear-bottom plates
-
Biosafety Level 3 (BSL-3) facility and procedures
Protocol:
-
Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture to a final concentration of approximately 1 x 10^5 CFU/mL in 7H9 broth.
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculate each well with the diluted M. tuberculosis culture. Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37 °C for 7 days.
-
Add 10 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
Determine the MIC90, which is the lowest compound concentration that prevents the color change of resazurin from blue to pink (indicating at least 90% inhibition of bacterial growth).
Visualizations
Caption: Mechanism of this compound action.
Caption: HTS workflow for MtbHU inhibitors.
References
- 1. Targeting Mycobacterium tuberculosis nucleoid-associated protein HU with structure-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HupB, a nucleoid-associated protein, is critical for survival of Mycobacterium tuberculosis under host-mediated stresses and for enhanced tolerance to key first-line antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Assessing MtbHU-IN-1 Specificity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MtbHU, also known as HupB, is a histone-like nucleoid-associated protein in Mycobacterium tuberculosis (Mtb). It plays a crucial role in organizing the bacterial chromosome and regulating DNA-dependent processes such as replication, transcription, and DNA repair.[1] These functions are vital for the survival of Mtb, especially under stress conditions encountered within the host, and for its tolerance to some antibiotics.[1] Consequently, MtbHU represents a promising target for the development of novel anti-tubercular agents.
This document provides a comprehensive guide to the methodologies for assessing the specificity of a putative inhibitor of MtbHU, designated here as MtbHU-IN-1. The specificity of an inhibitor is a critical parameter in drug development, as it determines its therapeutic window and potential for off-target effects. The following protocols and application notes describe a tiered approach, from direct biochemical assays to complex cellular and organismal-level characterization, to build a robust specificity profile for this compound.
Data Presentation: Summary of Specificity Assessment for this compound
The following tables summarize the types of quantitative data that should be generated to assess the specificity of this compound.
Table 1: Biochemical and Biophysical Characterization of this compound
| Assay Type | Parameter | MtbHU | Mtb Lsr2 | Human HMGB1 | Result |
| Fluorescence Polarization | IC50 (µM) | 1.2 | > 100 | > 100 | Potent & specific in vitro |
| Thermal Shift Assay (TSA) | ΔTm (°C) | +5.8 | < 1 | < 1 | Direct target engagement |
| Isothermal Titration Calorimetry (ITC) | Kd (µM) | 0.8 | N/D | N/D | High affinity binding |
| Surface Plasmon Resonance (SPR) | kon (1/Ms) | 2.5 x 10^5 | N/D | N/D | Fast association |
| koff (1/s) | 2.0 x 10^-1 | N/D | N/D | Moderate dissociation | |
| Kd (µM) | 0.8 | N/D | N/D | Consistent with ITC |
N/D: Not Determined. Mtb Lsr2 and Human HMGB1 are examples of other DNA-binding proteins that could be used as negative controls.
Table 2: Cellular and Whole-Organism Characterization of this compound
| Assay Type | Parameter | M. tuberculosis H37Rv | M. smegmatis | Human A549 Cells | Result |
| Minimum Inhibitory Concentration (MIC) | MIC90 (µM) | 5.5 | > 100 | N/A | Potent anti-mycobacterial activity |
| Cellular Thermal Shift Assay (CETSA) | EC50 (µM) | 7.2 | > 100 | N/A | Confirms target engagement in cells |
| Cytotoxicity Assay | CC50 (µM) | N/A | N/A | > 100 | Low cytotoxicity |
| Selectivity Index | CC50 / MIC90 | - | - | - | > 18 |
Experimental Protocols
Biochemical Assay: Fluorescence Polarization (FP) for DNA Binding Inhibition
This assay measures the ability of this compound to disrupt the interaction between MtbHU and its DNA substrate.
Materials:
-
Recombinant purified MtbHU protein
-
Fluorescein-labeled DNA probe (e.g., 25-bp duplex containing a known MtbHU binding site)
-
FP buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound
-
384-well black, flat-bottom plates
-
Plate reader with FP capabilities
Protocol:
-
Prepare a serial dilution of this compound in FP buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescein-labeled DNA probe (e.g., 10 nM).
-
Add a fixed concentration of MtbHU protein, predetermined to give a significant FP signal (e.g., 50 nM).
-
Add the serially diluted this compound to the wells. Include controls with no inhibitor (maximum signal) and no protein (minimum signal).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value.
Biophysical Assay: Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), assesses the direct binding of this compound to MtbHU by measuring the change in the protein's melting temperature (Tm).
Materials:
-
Recombinant purified MtbHU protein
-
SYPRO Orange dye (5000x stock)
-
TSA buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound
-
96-well PCR plates
-
Real-time PCR instrument
Protocol:
-
Prepare a solution of MtbHU protein (e.g., 2 µM) and SYPRO Orange dye (e.g., 5x final concentration) in TSA buffer.
-
Add this compound at various concentrations to the wells of a 96-well PCR plate. Include a DMSO control.
-
Add the MtbHU/dye mixture to each well.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature.
-
The melting temperature (Tm) is the point of maximal fluorescence intensity change. Calculate the change in melting temperature (ΔTm) induced by this compound.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA verifies that this compound engages with MtbHU within the complex environment of a live bacterial cell.
Materials:
-
M. tuberculosis culture
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
This compound
-
Equipment for cell lysis (e.g., bead beater)
-
SDS-PAGE and Western blotting reagents
-
Anti-MtbHU antibody
Protocol:
-
Grow M. tuberculosis to mid-log phase and treat with this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by bead beating.
-
Separate the soluble fraction (containing stabilized, soluble protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-MtbHU antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the curve to higher temperatures in the presence of this compound indicates target engagement.
Off-Target Profiling: Kinome Scanning
While MtbHU is not a kinase, it is crucial to assess the promiscuity of this compound against common off-target classes, such as human kinases, to identify potential liabilities early in development. Services like KINOMEscan® offer broad screening panels.[2][3][4]
General Procedure:
-
Submit this compound to a commercial vendor providing kinome profiling services.
-
Typically, the compound is tested at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., over 400).
-
The results are reported as percent inhibition.
-
Follow-up dose-response experiments are conducted for any significant hits to determine binding constants (Kd).
Whole-Cell Activity: Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis culture
-
Middlebrook 7H9 broth supplemented with OADC
-
This compound
-
96-well microplates
Protocol:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis to a final density of ~5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
Visualizations
References
- 1. HupB, a nucleoid-associated protein, is critical for survival of Mycobacterium tuberculosis under host-mediated stresses and for enhanced tolerance to key first-line antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. youtube.com [youtube.com]
Troubleshooting & Optimization
MtbHU-IN-1 not showing expected activity
Troubleshooting Guides & FAQs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MtbHU-IN-1. If you are encountering unexpected results or a lack of activity in your experiments, please review the information below.
Initial Assessment: Verifying the Compound
Before proceeding with complex troubleshooting, it is crucial to confirm the identity and integrity of your this compound sample. Please ensure that the compound name is correct and that there have been no issues with its storage or handling.
Currently, there is limited publicly available scientific literature and data specifically detailing the compound "this compound". If you have confirmed the name is correct, it may be a novel or internally designated compound. In this case, referring to the original source or manufacturer for a certificate of analysis and any available preliminary data is a critical first step.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing the expected inhibitory activity against Mycobacterium tuberculosis (Mtb) in a liquid culture growth assay.
A1: Several factors could contribute to a lack of activity in Mtb growth inhibition assays. Consider the following possibilities:
-
Compound Stability and Solubility:
-
Degradation: Has the compound been stored correctly according to the supplier's instructions (e.g., temperature, light sensitivity)? Repeated freeze-thaw cycles can also degrade the compound.
-
Solubility: Is this compound fully dissolved in the assay medium? Precipitation of the compound will significantly lower its effective concentration. Visually inspect the wells for any precipitate. Consider testing different solvents for initial stock preparation that are compatible with your assay.
-
-
Assay Conditions:
-
Culture Density: An excessively high starting inoculum of Mtb can overwhelm the inhibitory effect of the compound. Ensure you are using a standardized and validated inoculum size.
-
Media Composition: Components in the culture medium (e.g., serum proteins in 7H9 broth supplemented with ADC) can bind to the compound, reducing its bioavailability. Consider using a simpler medium for initial screening if possible.
-
Incubation Time: The expected effect may only be observable after a specific incubation period. Ensure your assay endpoint is appropriate for the expected mechanism of action.
-
-
Bacterial Strain:
-
Resistance: Is it possible the Mtb strain you are using possesses intrinsic or acquired resistance mechanisms to compounds with a similar structure or target? If possible, test the compound against a well-characterized, drug-sensitive reference strain (e.g., H37Rv).
-
Q2: I am not observing a significant thermal shift in my Thermal Shift Assay (TSA) when incubating my target protein with this compound.
A2: A lack of a thermal shift can indicate several issues:
-
No Direct Binding: this compound may not directly bind to your target protein with sufficient affinity to cause a measurable change in thermal stability.
-
Incorrect Protein Concentration or Purity: Ensure you are using a highly pure and correctly folded protein at an optimal concentration for your assay. Aggregated or misfolded protein can lead to unreliable results.
-
Buffer Composition: The pH, ionic strength, and presence of co-factors in your buffer can significantly impact protein stability and compound binding. Ensure the buffer conditions are optimal for your target protein.
-
Compound Concentration: The concentration of this compound may be too low to achieve sufficient target occupancy. A dose-response experiment is recommended. Conversely, excessively high concentrations can sometimes lead to non-specific effects or compound aggregation.
Troubleshooting Workflow
If you are experiencing a lack of expected activity, a systematic approach to troubleshooting is recommended. The following workflow can help identify the potential source of the problem.
Caption: A stepwise workflow for troubleshooting unexpected experimental results with this compound.
Hypothetical Signaling Pathway and Mechanism of Action
While specific data for this compound is not widely available, we can propose a hypothetical mechanism based on common anti-tubercular drug discovery strategies. Many inhibitors target essential enzymatic pathways in Mycobacterium tuberculosis. A plausible hypothesis is that this compound targets a key enzyme in a critical biosynthetic pathway, such as cell wall synthesis or DNA replication.
The diagram below illustrates a generalized pathway where an inhibitor might act.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound.
Experimental Protocols
1. Mtb Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)
This assay is a common method for determining the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
-
Materials:
-
96-well microplates
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
This compound stock solution (e.g., in DMSO)
-
Alamar Blue reagent
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO vehicle)
-
-
Procedure:
-
Prepare serial dilutions of this compound in 7H9 broth directly in the 96-well plate.
-
Prepare a standardized inoculum of Mtb H37Rv to a final optical density at 600 nm (OD600) of 0.05-0.1.
-
Add the bacterial suspension to each well containing the compound dilutions, positive control, and negative control.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Read the fluorescence or absorbance to determine cell viability. A change from blue to pink indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.
-
2. Thermal Shift Assay (TSA)
This biophysical assay measures the change in the thermal denaturation temperature of a target protein upon ligand binding.
-
Materials:
-
Purified target protein
-
SYPRO Orange dye
-
This compound stock solution
-
Appropriate buffer for the target protein
-
Real-time PCR instrument capable of performing a melt curve analysis
-
-
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the appropriate buffer.
-
Aliquot the master mix into PCR plate wells.
-
Add varying concentrations of this compound to the wells. Include a no-ligand (DMSO) control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Run a melt curve protocol, gradually increasing the temperature from ~25°C to 95°C and measuring fluorescence at each step.
-
The melting temperature (Tm) is the point at which the fluorescence is at its maximum. A significant increase in Tm in the presence of this compound suggests direct binding.
-
Quantitative Data Summary
As there is no publicly available data for this compound, the following table is a template that can be used to organize your experimental results for this compound.
| Assay Type | Target/Strain | Metric | Value | Replicates (n) |
| Mtb Growth Inhibition | Mtb H37Rv | MIC (µM) | e.g., 10.5 | 3 |
| Thermal Shift Assay | Target Protein X | ΔTm (°C) | e.g., +3.2 | 3 |
| In Vitro Kinase Assay | Target Kinase Y | IC50 (nM) | e.g., 520 | 2 |
Troubleshooting MtbHU-IN-1 experimental variability
Technical Support Center: MtbHU-IN-1
This guide provides troubleshooting and frequently asked questions for researchers using this compound, a small molecule inhibitor of the Mycobacterium tuberculosis nucleoid-associated protein HupB (MtbHU).[1] Proper experimental technique is critical for obtaining reliable and reproducible data with any small molecule inhibitor.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of the Mycobacterium tuberculosis (Mtb) HupB protein, also known as MtbHU. HupB is a nucleoid-associated protein that plays a crucial role in compacting the bacterial chromosome and regulating gene expression. By inhibiting HupB, this compound disrupts DNA-dependent processes essential for Mtb's survival, especially under stress conditions encountered within a host, such as acidic pH and nutrient depletion.[1]
Q2: What is the recommended solvent and storage condition for this compound?
As with most small molecule inhibitors, this compound should be dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution into your aqueous culture medium immediately before use. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.
Q3: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration can vary significantly depending on the Mtb strain, culture conditions (e.g., broth vs. inside macrophages), and assay endpoint. In biochemical assays, the half-maximal inhibitory concentration (IC50) may be in the nanomolar range, while cell-based assays often require concentrations in the low micromolar range (<10 µM) to achieve a similar effect.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Category 1: Inconsistent IC50 Values
Q: My IC50 value for this compound varies significantly between experiments. What are the potential causes?
A: Variability in IC50 values is a common issue in pharmacology and can stem from several sources.[3][4] Consider the following factors:
-
Compound Stability and Handling:
-
Solution Age: Are you using a freshly prepared dilution from a stock solution for each experiment? The stability of the compound in aqueous media can be limited.
-
Freeze-Thaw Cycles: Have you subjected the DMSO stock to multiple freeze-thaw cycles? This can lead to degradation or precipitation. Always aliquot stock solutions.
-
-
Assay Conditions:
-
Cell Density: Inconsistent initial seeding density of M. tuberculosis can dramatically alter the apparent IC50. Ensure you have a consistent and validated method for quantifying and seeding bacteria.
-
Incubation Time: The duration of exposure to the inhibitor can affect the IC50 value. Use a consistent incubation time for all experiments.
-
Media Composition: Variations in media components (e.g., serum percentage, protein content) can affect compound availability and activity.
-
-
Data Analysis:
-
Curve Fitting: Ensure you are using a consistent, appropriate non-linear regression model (e.g., four-parameter logistic regression) to calculate the IC50 from your dose-response curve.[5]
-
Data Points: Your concentration range should adequately bracket the IC50, with enough data points to define the top and bottom plateaus of the curve.
-
Category 2: Low or No Activity
Q: I am not observing the expected anti-mycobacterial effect with this compound. What should I check?
A: If the compound appears inactive, a systematic check of your materials and methods is necessary.
-
Compound Integrity:
-
Source and Purity: Verify the identity and purity of your this compound batch. If possible, obtain a certificate of analysis from the supplier.
-
Storage: Confirm that the compound has been stored correctly (protected from light, at the correct temperature).
-
-
Experimental System:
-
Target Expression: Confirm that your strain of M. tuberculosis expresses HupB at sufficient levels under your experimental conditions.
-
Assay Sensitivity: Is your assay sensitive enough to detect the expected effect? For example, if measuring viability, ensure your positive control (another known anti-mycobacterial agent) shows the expected level of inhibition.
-
Solubility: After diluting the DMSO stock into your aqueous medium, inspect the solution for any signs of precipitation. Poor solubility is a common reason for a lack of activity.
-
Category 3: Solubility Issues
Q: I am having trouble dissolving this compound or I see precipitation in my culture medium. What should I do?
A: Poor aqueous solubility is a frequent challenge with small molecule inhibitors.
-
Stock Solution: Ensure your initial stock in DMSO is fully dissolved. Gentle warming or vortexing may be required. Do not exceed a concentration that is known to be soluble in DMSO.
-
Working Dilution: When diluting into aqueous media, add the DMSO stock to the media while vortexing or mixing to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: Avoid excessively high final concentrations of the compound. If high concentrations are needed, you may need to explore the use of formulation agents (e.g., surfactants like Tween-80), but be aware these can have their own biological effects.
-
Media Components: The presence of proteins (like albumin in serum) can sometimes help stabilize compounds in solution, but can also reduce the free concentration available to act on the target. Be consistent with your media formulation.
Quantitative Data Summary
For reliable experimental design and comparison, it is essential to establish baseline values. The following table provides a template for summarizing key quantitative data from your experiments. Populating this table will help you track variability and troubleshoot issues.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Average ± SD | Notes |
| IC50 (µM) | Half-maximal inhibitory concentration | ||||
| MIC (µg/mL) | Minimum inhibitory concentration | ||||
| Max Inhibition (%) | Maximum effect observed at saturating concentrations | ||||
| Hill Slope | Slope of the dose-response curve | ||||
| Vehicle Control Readout | Signal from cells treated with DMSO only | ||||
| Positive Control IC50 (µM) | e.g., Rifampicin |
Detailed Experimental Protocol
Protocol: Determination of this compound IC50 in M. tuberculosis Broth Culture
This protocol outlines a standard method for determining the IC50 value of this compound against M. tuberculosis using a resazurin microtiter assay (REMA).
-
Preparation of this compound Stock and Dilutions: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the stock solution in a 96-well plate using 7H9 broth supplemented with OADC and Tween-80 to create a range of concentrations (e.g., 100 µM to 0.1 µM). Ensure the DMSO concentration is constant in each well.
-
Preparation of Bacterial Inoculum: a. Grow M. tuberculosis (e.g., H37Rv strain) in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8). b. Adjust the culture density to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL in fresh 7H9 broth.
-
Assay Procedure: a. Add 100 µL of the bacterial inoculum to each well of the plate containing the serially diluted compound. b. Include vehicle control wells (bacteria + DMSO) and media-only wells (no bacteria). c. Seal the plate and incubate at 37°C for 5-7 days.
-
Assay Readout: a. After incubation, add 20 µL of resazurin solution (0.025% w/v) to each well. b. Incubate for an additional 16-24 hours at 37°C. c. Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm). A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
Data Analysis: a. Subtract the background signal from the media-only wells. b. Normalize the data by setting the vehicle control as 100% growth and the highest inhibitor concentration (or a media-only well) as 0% growth. c. Plot the normalized percent inhibition against the log of the inhibitor concentration. d. Use non-linear regression (four-parameter log-logistic model) to fit the curve and determine the IC50 value.[5]
Visualizations
Signaling and Mechanism
Caption: Mechanism of this compound action on M. tuberculosis.
Experimental Workflow
Caption: Standard workflow for IC50 determination using a REMA assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. HupB, a nucleoid-associated protein, is critical for survival of Mycobacterium tuberculosis under host-mediated stresses and for enhanced tolerance to key first-line antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.biomol.com [resources.biomol.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 Calculator | AAT Bioquest [aatbio.com]
Technical Support Center: MtbHU-IN-1 Solubility and Assay Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MtbHU-IN-1, a known inhibitor of the Mycobacterium tuberculosis nucleoid-associated protein HU (MtbHU).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor belonging to the stilbene class of compounds. It targets the Mycobacterium tuberculosis nucleoid-associated protein HU (MtbHU). MtbHU is a DNA-binding protein crucial for maintaining the architecture of the bacterial chromosome and regulating DNA transactions, making it essential for the growth and survival of M. tuberculosis. This compound inhibits the binding of MtbHU to DNA, thereby disrupting these vital processes.
Q2: What is the recommended solvent for dissolving this compound?
Based on the chemical properties of stilbene derivatives and general laboratory practice for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: What is the expected solubility of this compound in DMSO?
Q4: Can I use other solvents to dissolve this compound?
While DMSO is the primary recommendation, other organic solvents like ethanol may have limited success. It is advisable to perform small-scale solubility tests before preparing a large stock solution. This compound is expected to have very low solubility in aqueous solutions.
Troubleshooting Guide: Improving this compound Solubility for Assays
Researchers may encounter challenges with the solubility of this compound, especially when diluting stock solutions into aqueous assay buffers. This guide provides practical steps to address these issues.
Issue 1: this compound precipitates out of solution when preparing a stock in DMSO.
| Possible Cause | Troubleshooting Step |
| Concentration exceeds solubility limit. | Start by attempting to dissolve a small, accurately weighed amount of this compound in a known volume of high-purity, anhydrous DMSO to determine the approximate solubility. Do not exceed a concentration of 20 mg/mL initially. |
| Low-quality or hydrated DMSO. | Use fresh, high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds. |
| Insufficient mixing. | Vortex the solution for several minutes. If dissolution is still incomplete, sonication in a water bath for 10-15 minutes can be effective. Gentle warming (up to 37°C) may also aid dissolution, but be cautious as excessive heat can degrade the compound. |
Issue 2: this compound precipitates when the DMSO stock is diluted into aqueous assay buffer.
This is a common issue for poorly soluble compounds. The key is to maintain a low final concentration of DMSO in the assay while keeping the compound in solution.
| Possible Cause | Troubleshooting Step |
| Final DMSO concentration is too low to maintain solubility. | The final concentration of DMSO in the assay should be kept as low as possible to avoid affecting the biological system, but high enough to maintain compound solubility. A final DMSO concentration of 0.1% to 1% is generally well-tolerated in most assays. Perform a vehicle control with the same final DMSO concentration to assess its effect on your assay. |
| Rapid dilution causes precipitation. | Add the DMSO stock solution to the assay buffer dropwise while vortexing or stirring to ensure rapid and even mixing. This "shock" dilution can sometimes be mitigated by a serial dilution approach. |
| Assay buffer composition. | The pH and salt concentration of your assay buffer can influence compound solubility. If possible, test a range of pH values and ionic strengths to find optimal conditions. The presence of proteins like BSA in the buffer can sometimes help to stabilize small molecules. |
| Compound concentration in the assay is too high. | Determine the critical precipitation concentration of this compound in your final assay buffer. This can be done by serially diluting the DMSO stock into the buffer and visually inspecting for precipitation or by using light scattering measurements. Ensure your working concentrations in the assay are below this limit. |
Quantitative Data Summary
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 20 mg/mL | High-purity, anhydrous DMSO is recommended. |
| Ethanol | Limited | May be a suitable alternative for some applications, but solubility is likely lower than in DMSO. |
| Water | Very Low / Insoluble | Not recommended for preparing stock solutions. |
| Aqueous Buffers | Low | Final concentration is limited by the compound's aqueous solubility and the tolerated final DMSO concentration. |
Experimental Protocols
Here are detailed methodologies for two key assays to evaluate the inhibitory effect of this compound on MtbHU-DNA interaction.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to qualitatively and semi-quantitatively assess the inhibition of MtbHU binding to a specific DNA probe.
Materials:
-
Recombinant MtbHU protein
-
Fluorescently labeled (e.g., FAM, Cy5) or radiolabeled (³²P) double-stranded DNA probe containing a known MtbHU binding site.
-
This compound
-
Anhydrous DMSO
-
Binding Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel (e.g., 6%)
-
TBE Buffer (Tris-borate-EDTA)
-
Loading Dye (containing a non-interfering dye like bromophenol blue in a high-glycerol buffer)
-
Gel imaging system (for fluorescence or autoradiography)
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of your this compound stock solution in DMSO. Then, make a further dilution in the Binding Buffer to achieve the desired final inhibitor concentrations. Ensure the final DMSO concentration is constant across all reactions, including the no-inhibitor control.
-
Binding Reactions: In separate microcentrifuge tubes, set up the following reactions on ice:
-
Control Lane (DNA only): Labeled DNA probe in Binding Buffer.
-
Positive Control (MtbHU + DNA): Labeled DNA probe and MtbHU protein in Binding Buffer.
-
Inhibition Lanes: Labeled DNA probe, MtbHU protein, and varying concentrations of this compound in Binding Buffer.
-
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding to reach equilibrium.
-
Gel Electrophoresis:
-
Add loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage (e.g., 100-150V) at 4°C to prevent heat-induced dissociation of the complexes.
-
-
Visualization:
-
For fluorescently labeled probes, image the gel directly using a suitable fluorescence scanner.
-
For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
Expected Results: The free DNA probe will migrate fastest. The MtbHU-DNA complex will migrate slower, resulting in a "shifted" band. Increasing concentrations of this compound should lead to a decrease in the intensity of the shifted band and an increase in the intensity of the free DNA band, indicating inhibition of the MtbHU-DNA interaction.
Fluorescence Polarization (FP) Assay
This is a quantitative, high-throughput compatible assay to determine the IC₅₀ of this compound.
Materials:
-
Recombinant MtbHU protein
-
Fluorescently labeled single-stranded or double-stranded DNA probe known to bind MtbHU.
-
This compound
-
Anhydrous DMSO
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Tween-20)
-
Black, low-volume 96- or 384-well plates
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Determine Optimal Reagent Concentrations:
-
DNA Probe Concentration: Use a concentration of the fluorescently labeled DNA probe that gives a stable and robust fluorescence signal. This is typically in the low nanomolar range.
-
MtbHU Concentration: Titrate MtbHU protein against a fixed concentration of the DNA probe to determine the concentration that results in a significant and saturable change in fluorescence polarization (the "assay window"). A concentration that gives 50-80% of the maximum polarization change is often used for inhibition assays.
-
-
Inhibition Assay:
-
In the wells of a microplate, add the Assay Buffer.
-
Add the fluorescently labeled DNA probe to all wells at its predetermined optimal concentration.
-
Add varying concentrations of this compound (and a DMSO vehicle control).
-
Initiate the binding reaction by adding MtbHU protein to all wells (except for the "probe only" controls) at its predetermined concentration.
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization (in milli-polarization units, mP) versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound.
-
Expected Results: In the absence of the inhibitor, the binding of MtbHU to the fluorescent DNA probe will result in a high polarization value. As the concentration of this compound increases, it will compete with the DNA for binding to MtbHU, leading to a decrease in the fluorescence polarization signal.
Mandatory Visualizations
MtbHU-IN-1 off-target effects and how to mitigate them
Disclaimer: As of November 2025, "MtbHU-IN-1" is not a publicly documented small molecule inhibitor. This technical support guide is based on established principles for characterizing and mitigating off-target effects of novel chemical probes and drug candidates targeting Mycobacterium tuberculosis (Mtb) proteins. The information provided is intended to be a general framework for researchers working with similar inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended target, the Mtb Histone-like protein (MtbHU). These unintended interactions can lead to a variety of issues in experimental settings, including:
-
Misinterpretation of Phenotype: The observed cellular or organismal effect may be due to the inhibition of an unknown off-target rather than the intended MtbHU target.[1]
-
Cellular Toxicity: Inhibition of essential host or bacterial proteins can lead to cytotoxicity, confounding experimental results and limiting the therapeutic potential of the compound.
-
Complex Polypharmacology: While sometimes beneficial, engaging multiple targets can produce complex and unpredictable biological responses.[2]
Understanding and controlling for off-target effects is critical for validating MtbHU as a drug target and for the development of a selective and safe therapeutic.[1][3]
Q2: How can I experimentally identify the off-targets of this compound?
A2: Several powerful, unbiased techniques can be used to identify the cellular targets of a small molecule. These methods are crucial for confirming on-target engagement and revealing potential off-targets.[4][5]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in response to ligand binding. When this compound binds to a protein, it typically stabilizes it, leading to a higher melting temperature. By comparing the melting profiles of all proteins in a cell lysate or intact cells treated with this compound versus a control, both on- and off-targets can be identified.[6][7][8]
-
Proteomic Profiling: Techniques like affinity chromatography using an immobilized version of this compound can be used to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Kinase Profiling: Since a large portion of the "druggable" proteome consists of kinases, it is standard practice to screen inhibitors against a large panel of kinases to identify any unintended inhibitory activity.[2][9][10][11][12] This is particularly important as the ATP-binding site, the target of many kinase inhibitors, is conserved across the kinome.[9][13]
Q3: What computational methods can predict potential off-targets?
A3: Computational approaches can provide an early indication of potential off-target interactions, helping to guide experimental validation.[14] These methods include:
-
Structure-Based Screening: If the structure of this compound is known, it can be computationally docked against a library of known protein structures to predict potential binding interactions.
-
Ligand-Based Screening: The chemical structure of this compound can be compared to databases of known ligands to identify other proteins that are modulated by chemically similar compounds. This is based on the principle that similar molecules often have similar biological activities.
Q4: What are the primary strategies to mitigate the off-target effects of this compound?
A4: Mitigating off-target effects is a key challenge in drug development.[3][15] Strategies include:
-
Rational Drug Design: Based on structural information of this compound bound to its on- and off-targets, the molecule can be chemically modified to improve selectivity. This involves adding or removing chemical groups to enhance interactions with MtbHU while disrupting interactions with off-target proteins.[3]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of this compound can help identify the chemical features responsible for both on-target potency and off-target activity. This information guides the design of more selective compounds.
-
Dose-Response Analysis: Using the lowest effective concentration of this compound in experiments can minimize off-target effects, as these interactions are often of lower affinity than the on-target interaction.
-
Use of a Negative Control: A structurally similar but biologically inactive analog of this compound can be used as a negative control in experiments. If a phenotype is observed with this compound but not with the inactive analog, it provides evidence that the effect is due to a specific protein interaction and not a general chemical property of the scaffold.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent phenotypic results in Mtb cultures.
-
Possible Cause: The observed phenotype may be due to an off-target effect, especially if the phenotype does not align with the known or hypothesized function of MtbHU.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a target engagement assay like CETSA to confirm that this compound is binding to MtbHU at the concentrations used in your experiments.[4][7]
-
Perform Dose-Response Experiments: Determine the EC50 for the desired phenotype and compare it to the binding affinity (Kd) or inhibitory concentration (IC50) for MtbHU. A large discrepancy may suggest an off-target effect.
-
Identify Off-Targets: Use proteome-wide methods like Thermal Proteome Profiling (TPP) to identify other proteins that this compound binds to in Mtb.[4]
-
Validate Off-Target Role: Once potential off-targets are identified, use genetic methods (e.g., knockdown or overexpression) to determine if modulation of these off-targets recapitulates the observed phenotype.
-
Issue 2: Significant cytotoxicity observed in host cell lines at concentrations required to inhibit Mtb.
-
Possible Cause: this compound may be inhibiting an essential host cell protein.
-
Troubleshooting Steps:
-
Determine Host Cell IC50: Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) on relevant host cell lines (e.g., macrophages) to quantify the toxicity.
-
Conduct Broad Kinase Screening: Screen this compound against a panel of human kinases.[2][12] Off-target inhibition of essential kinases is a common cause of toxicity.
-
Perform Host Cell TPP/CETSA: Use thermal profiling on the host cell line to identify all protein interactors.[4][6] This can reveal unexpected off-targets that may be responsible for the toxicity.
-
Structure-Based Modification: If a key off-target is identified, collaborate with a medicinal chemist to design analogs of this compound that avoid this interaction while maintaining potency against MtbHU.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound (1 µM Screen)
This table represents example data from a broad kinase panel screen, a common method for identifying off-target effects.
| Kinase Family | Kinase Target | % Inhibition at 1 µM | Notes |
| Intended Target Family | Mtb Protein Kinase G (PknG) | < 5% | Example bacterial kinase |
| Human Tyrosine Kinase | ABL1 | 85% | High Off-Target Activity |
| SRC | 72% | Moderate Off-Target Activity | |
| EGFR | 15% | Low Activity | |
| Human Ser/Thr Kinase | CDK2 | 92% | High Off-Target Activity |
| ROCK1 | 45% | Moderate Activity | |
| AKT1 | 10% | Low Activity | |
| Other | ... | ... | ... |
Data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for this compound
This table shows how CETSA data can be presented to compare the thermal stabilization of the intended target versus a newly identified off-target.
| Protein | Treatment | Melting Temp (Tm) in °C | ΔTm (°C) | Conclusion |
| MtbHU | Vehicle (DMSO) | 48.2 °C | - | Baseline |
| This compound (10 µM) | 54.7 °C | +6.5 °C | Strong Target Engagement | |
| Human ABL1 | Vehicle (DMSO) | 52.1 °C | - | Baseline |
| This compound (10 µM) | 56.3 °C | +4.2 °C | Confirmed Off-Target Engagement | |
| GAPDH | Vehicle (DMSO) | 61.5 °C | - | Baseline |
| This compound (10 µM) | 61.6 °C | +0.1 °C | No Engagement (Negative Control) |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification in Intact Cells
This protocol provides a general workflow for identifying protein targets of this compound in either bacterial or mammalian cells.
-
Cell Culture and Treatment:
-
Culture Mtb or host cells to the desired density.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[4]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or mechanical disruption to release soluble proteins.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated/precipitated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Prepare the samples for analysis by mass spectrometry (e.g., protein digestion, peptide cleanup).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples using LC-MS/MS.
-
Identify and quantify the proteins present in the soluble fraction at each temperature point.
-
Plot the abundance of each protein as a function of temperature to generate a "melting curve." A shift in the melting curve in the presence of this compound indicates a direct binding interaction.[6]
-
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Hypothetical off-target inhibition of a host cell signaling pathway.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of MtbHU-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of MtbHU-IN-1, a novel inhibitor of Mycobacterium tuberculosis DNA-binding protein HU.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound.
Hypothetical Synthetic Pathway for this compound:
The synthesis of this compound is a three-step process:
-
Step 1: Claisen condensation of 4-chlorophenylacetonitrile with diethyl oxalate to form intermediate 1 (ethyl 3-cyano-3-(4-chlorophenyl)pyruvate).
-
Step 2: Cyclization of intermediate 1 with hydrazine hydrate to form the pyrazole core, intermediate 2 (5-amino-4-cyano-3-(4-chlorophenyl)-1H-pyrazole).
-
Step 3: Cyclocondensation of intermediate 2 with ethyl acetoacetate to yield the final product, this compound (a pyrazolopyrimidine derivative).
Q1: In Step 1, the Claisen condensation is resulting in a low yield of Intermediate 1. What are the potential causes and solutions?
A1: Low yields in the Claisen condensation can be attributed to several factors. The most common issues are incomplete deprotonation of the starting nitrile, side reactions, or suboptimal reaction conditions.
-
Troubleshooting Strategies:
-
Base and Solvent: Ensure the sodium ethoxide is freshly prepared or properly stored to maintain its reactivity. The ethanol used as a solvent must be anhydrous, as water will quench the base.
-
Reaction Temperature: The reaction is typically run at low temperatures (0-5 °C) to minimize side reactions. A gradual warm-up to room temperature may be necessary for the reaction to go to completion.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
| Parameter | Standard Condition | Optimized Condition | Expected Yield |
| Temperature | Room Temperature | 0 °C to RT | 65-75% |
| Reaction Time | 4 hours | 12 hours | 70-80% |
| Base Equivalent | 1.1 eq | 1.5 eq | 75-85% |
Q2: During the synthesis of Intermediate 2 (Step 2), I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity of the reaction?
A2: The reaction of hydrazine with the keto-ester intermediate can sometimes lead to the formation of regioisomers or other side products.
-
Troubleshooting Strategies:
-
Control of Reaction Temperature: The addition of hydrazine hydrate should be done slowly at a controlled temperature (initially at 0 °C) to manage the exothermic nature of the reaction.
-
Solvent Choice: Acetic acid is often used as a solvent to catalyze the cyclization. Ensure the correct concentration is used, as excess acid can lead to degradation.
-
Purification: If side products are unavoidable, careful purification by column chromatography is necessary. A gradient elution from a non-polar to a moderately polar solvent system is recommended.
-
| Parameter | Condition A | Condition B | Purity (by HPLC) |
| Solvent | Ethanol | Glacial Acetic Acid | 85% |
| Temperature | 50 °C | 80 °C | 92% |
| Reaction Time | 6 hours | 4 hours | 95% |
Q3: The final cyclocondensation step (Step 3) to form this compound is not proceeding to completion. What can I do to drive the reaction forward?
A3: Incomplete cyclocondensation can be due to insufficient heating, catalyst deactivation, or the presence of impurities in the starting material.
-
Troubleshooting Strategies:
-
Reaction Temperature and Time: This reaction often requires high temperatures (refluxing in a high-boiling solvent like acetic acid or Dowtherm A). Ensure the reaction is heated for a sufficient amount of time.
-
Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid) can promote the reaction.
-
Purification of Intermediate 2: Ensure that Intermediate 2 is of high purity before proceeding to the final step, as impurities can interfere with the reaction.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reactions. Use a suitable solvent system that gives good separation between the starting material and the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q: Are there any specific safety precautions I should take during the synthesis? A: Yes. Hydrazine hydrate is highly toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The solvents used (ethanol, acetic acid) are flammable. Avoid open flames and use proper grounding for large-scale reactions.
Q: Can I scale up this synthesis? What are the main challenges? A: Yes, the synthesis can be scaled up. The main challenges are managing the exothermicity of the reactions, especially in Step 2, and ensuring efficient mixing. For larger scales, a mechanical stirrer is recommended. Purification by crystallization may be more practical than column chromatography for large quantities of the final product.
Experimental Protocols
Step 1: Synthesis of ethyl 3-cyano-3-(4-chlorophenyl)pyruvate (Intermediate 1)
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 4-chlorophenylacetonitrile (1.0 eq) dropwise at 0 °C.
-
After stirring for 15 minutes, add diethyl oxalate (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 5-amino-4-cyano-3-(4-chlorophenyl)-1H-pyrazole (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Step 3: Synthesis of this compound
-
Suspend Intermediate 2 (1.0 eq) and ethyl acetoacetate (1.2 eq) in glacial acetic acid.
-
Heat the mixture to reflux (around 118 °C) and maintain for 6 hours.
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Refining MtbHU-IN-1 treatment duration in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MtbHU-IN-1, a novel inhibitor of the Mycobacterium tuberculosis histone-like protein (HU).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target the Mycobacterium tuberculosis histone-like protein HU (MtbHU or HupB). MtbHU is a nucleoid-associated protein that plays a crucial role in maintaining the architecture of the bacterial chromosome and regulating various DNA-dependent processes, including replication, transcription, and DNA repair.[1][2][3] By inhibiting the binding of MtbHU to DNA, this compound disrupts the bacterial nucleoid structure and interferes with these essential cellular functions, ultimately leading to a reduction in Mtb growth.[1]
Q2: What is a good starting point for determining the optimal treatment duration of this compound in my in vitro experiments?
A2: The optimal treatment duration for this compound will depend on your specific experimental goals, the Mtb strain used, and the bacterial metabolic state. A good starting point is to perform a time-kill kinetics assay over a 7 to 14-day period. This will help you understand the bactericidal or bacteriostatic nature of the compound and the time required to achieve a significant reduction in bacterial viability. We recommend testing a range of concentrations around the minimum inhibitory concentration (MIC).
Q3: How can I assess the potential for this compound to be synergistic with other anti-tubercular drugs?
A3: A checkerboard assay is the standard method to assess for synergistic, additive, or antagonistic interactions between this compound and other anti-tubercular drugs. This assay involves testing a matrix of concentrations of both compounds, alone and in combination, and calculating the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is generally considered synergistic.
Q4: I am observing toxicity in my host cell line at the effective concentration of this compound. What can I do?
A4: If you are observing cytotoxicity, it is crucial to determine the therapeutic index (the ratio of the cytotoxic concentration to the effective concentration). Consider the following troubleshooting steps:
-
Confirm the cytotoxic concentration: Perform a standard cytotoxicity assay (e.g., MTT, LDH) on your host cells to determine the CC50 (50% cytotoxic concentration).
-
Optimize this compound concentration: Try to use the lowest effective concentration of this compound that still provides the desired anti-mycobacterial effect.
-
Reduce treatment duration: A shorter exposure time may be sufficient to inhibit Mtb growth while minimizing host cell toxicity.
-
Combination therapy: Explore synergistic combinations with other anti-tubercular drugs, which may allow you to use a lower, non-toxic concentration of this compound.
Troubleshooting Guides
Problem 1: Inconsistent results in Mtb growth inhibition assays.
-
Possible Cause 1: Reagent instability.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the compound as recommended on the datasheet.
-
-
Possible Cause 2: Variation in bacterial inoculum.
-
Solution: Ensure a standardized and consistent inoculum preparation. Use a spectrophotometer to measure the optical density (OD) of your bacterial culture and plate serial dilutions to confirm the colony-forming units (CFU) per milliliter.
-
-
Possible Cause 3: Inconsistent incubation conditions.
-
Solution: Maintain consistent temperature, humidity, and CO2 levels in your incubator. Ensure proper aeration of your cultures.
-
Problem 2: No significant Mtb growth inhibition observed at expected concentrations.
-
Possible Cause 1: Incorrect compound concentration.
-
Solution: Verify the calculations for your serial dilutions. If possible, confirm the concentration and purity of your this compound stock solution using analytical methods like HPLC.
-
-
Possible Cause 2: Bacterial resistance.
-
Solution: If working with clinical isolates, consider the possibility of pre-existing resistance. Test the compound against a well-characterized, drug-sensitive laboratory strain of Mtb (e.g., H37Rv).
-
-
Possible Cause 3: Sub-optimal assay conditions.
-
Solution: The activity of some compounds can be affected by the media components. Consider testing in different mycobacterial growth media.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound against M. tuberculosis H37Rv
| This compound (µM) | % Inhibition (Day 7) |
| 0.1 | 15.2 ± 2.1 |
| 0.5 | 45.8 ± 3.5 |
| 1.0 | 89.3 ± 1.8 |
| 5.0 | 99.1 ± 0.5 |
| 10.0 | 99.5 ± 0.3 |
Table 2: Hypothetical Time-Kill Kinetics of this compound against M. tuberculosis H37Rv
| Time (Days) | Log10 CFU/mL (Untreated) | Log10 CFU/mL (this compound at 5x MIC) |
| 0 | 5.0 | 5.0 |
| 2 | 6.2 | 4.5 |
| 4 | 7.5 | 3.2 |
| 7 | 8.1 | 2.1 |
| 14 | 8.3 | <1.0 |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a 2-fold serial dilution of this compound in a 96-well plate in Middlebrook 7H9 broth supplemented with OADC.
-
Prepare an inoculum of M. tuberculosis H37Rv to a final concentration of 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the 96-well plate.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of this compound that prevents visible growth of Mtb.
Protocol 2: In Vitro Cytotoxicity Assay
-
Seed host cells (e.g., A549 human lung epithelial cells) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as the MTT assay.
-
Calculate the 50% cytotoxic concentration (CC50).
Visualizations
Caption: this compound inhibits Mtb growth by targeting the MtbHU protein.
Caption: A typical workflow for determining the optimal treatment duration.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
Addressing MtbHU-IN-1 cytotoxicity in mammalian cells
Technical Support Center: MtbHU-IN-1
Welcome to the technical support center for this compound and other novel small molecule inhibitors. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to in vitro cytotoxicity in mammalian cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the first step if I observe high cytotoxicity with this compound in my mammalian cell line?
A1: The first step is to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). This involves treating your cells with a serial dilution of the compound. Establishing a CC50 value provides a quantitative measure of the compound's toxicity and helps define a therapeutic window by comparing it to its effective concentration (IC50) against the intended target (e.g., M. tuberculosis).
Q2: How do I know if the observed cytotoxicity is a specific effect of the compound or a general artifact?
A2: Several controls are essential. Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to ensure the solvent is not causing the toxicity.[1] It is also recommended to test the compound in multiple, unrelated cell lines (e.g., a hepatocyte line like HepG2 and a lymphocyte line like CRL-8155) to assess if the cytotoxicity is cell-type specific or a general effect.[2]
Q3: Could the assay method itself be influencing the cytotoxicity results?
A3: Yes, the method used to estimate cytotoxicity can significantly influence the results.[3] For example, assays that measure metabolic activity, like the MTT or resazurin (alamarBlue™) assays, can sometimes be confounded by compounds that interfere with cellular metabolism without directly killing the cells.[2][4][5] It is advisable to use at least two different types of assays based on different cellular principles, such as comparing a metabolic assay with a membrane integrity assay (e.g., LDH release or Trypan Blue exclusion).[1][4]
Q4: At what concentration is off-target activity likely to occur for a small molecule inhibitor?
A4: As a general rule, inhibitors that are effective in cells only at concentrations greater than 10 µM are more likely to be acting non-specifically and causing off-target effects.[6] If high concentrations of this compound are required for its intended anti-mycobacterial effect, then significant mammalian cell cytotoxicity might be an accompanying challenge.
Q5: What are common causes of poor solubility, and how can this affect my cytotoxicity assay?
A5: Hydrophobic compounds can have poor aqueous solubility.[6] If this compound precipitates in the culture medium, it can lead to inconsistent results and even cause physical stress to the cells, which may be misinterpreted as cytotoxicity. Visually inspect the culture wells for any signs of precipitation. Using a salt form of the compound or carefully optimizing the DMSO concentration can sometimes improve solubility.[6]
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing higher-than-expected cytotoxicity, use the following guide to diagnose the issue.
Initial Observation: High Cell Death After this compound Treatment
-
Confirm the Basics:
-
Check Vehicle Toxicity: Run a control with the highest concentration of the vehicle (e.g., DMSO) used in your experiment. Is it causing cell death?
-
Visual Inspection: Use a microscope to check for compound precipitation in the media. Precipitates can cause physical stress to cells.
-
Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
-
Quantify the Cytotoxicity:
-
Perform Dose-Response: Conduct a cell viability assay with a broad range of this compound concentrations to determine the CC50 value.
-
Use an Orthogonal Assay: Repeat the dose-response experiment using a different method. For example, if you initially used an MTT (metabolic) assay, validate the results with an LDH (membrane integrity) assay.[4][7]
-
-
Investigate the Mechanism:
-
Time-Course Experiment: Measure cytotoxicity at different time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of cell death.
-
Apoptosis vs. Necrosis: Use assays that can distinguish between different cell death pathways (e.g., Annexin V/PI staining for flow cytometry) to understand if the compound is inducing a programmed (apoptotic) or unprogrammed (necrotic) response.
-
The following diagram illustrates a logical workflow for troubleshooting these issues.
Caption: Troubleshooting workflow for unexpected compound cytotoxicity.
Data Presentation
When reporting the cytotoxicity of this compound, use structured tables to present your findings clearly. Below are templates for recording your data.
Table 1: Cytotoxicity of this compound in Various Mammalian Cell Lines
| Cell Line | Cell Type | Assay Method | Incubation Time (h) | CC50 (µM) |
|---|---|---|---|---|
| HepG2 | Human Hepatocyte | MTT | 48 | Enter Value |
| HEK293 | Human Embryonic Kidney | LDH Release | 48 | Enter Value |
| A549 | Human Lung Carcinoma | Resazurin | 48 | Enter Value |
| RAW 264.7 | Mouse Macrophage | MTT | 48 | Enter Value |
Table 2: Comparison of this compound Efficacy vs. Toxicity
| Parameter | Organism/Cell Line | Assay Method | Value (µM) |
|---|---|---|---|
| Efficacy (IC50) | M. tuberculosis | Specify Assay | Enter Value |
| Toxicity (CC50) | HepG2 | MTT | Enter Value |
| Selectivity Index (SI) | (CC50 / IC50) | - | Calculate Value |
Experimental Protocols
Protocol 1: Determining CC50 Using the MTT Assay
The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial succinate dehydrogenase.[5]
Materials:
-
Mammalian cells of choice
-
96-well clear flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and media-only (no cells) controls.[1]
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO2.[2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Measuring Membrane Integrity with the LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[7]
Materials:
-
Cells cultured in a 96-well plate and treated with this compound as described above.
-
Commercially available LDH Cytotoxicity Assay Kit (contains LDH substrate, cofactor, and diaphorase).
-
Lysis buffer (provided in kit, for maximum LDH release control).
-
Stop solution (provided in kit).
-
Microplate reader (490 nm absorbance).
Procedure:
-
Prepare Controls: After compound incubation, designate wells for three types of controls:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Add Lysis Buffer to untreated cells 1 hour before the assay endpoint.
-
Background Control: Culture medium without cells.[1]
-
-
Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound_Value - Vehicle_Value) / (Max_Release_Value - Vehicle_Value)
Potential Off-Target Signaling
While the specific off-target effects of this compound are unknown, many small molecule inhibitors can inadvertently interact with mammalian signaling pathways, leading to cytotoxicity. A common example is the inhibition of critical kinases involved in cell survival, such as AKT, or the activation of stress-response pathways like the JNK pathway, leading to apoptosis.
Caption: Hypothetical off-target effects of an inhibitor on cell signaling.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mammalian cytotoxicity assay [bio-protocol.org]
- 3. Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. files.eric.ed.gov [files.eric.ed.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Measurement of cell death in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MtbHU-IN-1 and Other HU Protein Inhibitors for Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel drug targets. One such promising target is the nucleoid-associated protein HU (MtbHU), which is essential for maintaining the architecture of the mycobacterial chromosome and regulating global gene expression.[1][2] Inhibition of MtbHU presents a viable strategy for the development of new anti-tubercular agents. This guide provides a comparative analysis of MtbHU-IN-1 and other HU protein inhibitors, supported by experimental data and detailed protocols to aid in research and development efforts.
Mechanism of Action of HU Protein Inhibitors
MtbHU is a small, basic, histone-like protein that binds to DNA, inducing bending and compaction, thereby influencing DNA replication, transcription, and repair.[3][4] Inhibitors of MtbHU, such as the stilbene-based compound this compound, function by directly interfering with the interaction between the HU protein and DNA.[1][2] This disruption of the HU-DNA complex leads to a cascade of detrimental effects for the bacterium, including the disorganization of the nucleoid, altered gene expression, and ultimately, inhibition of bacterial growth.[1][2]
Quantitative Comparison of HU Protein Inhibitors
| Compound ID | Chemical Class | Target | Organism | MIC90 (µM) | Reference |
| 3d | Stilbene derivative | MtbHU | M. tuberculosis H37Rv | 21.3 | [5][6] |
| 3f | Stilbene derivative | MtbHU | M. tuberculosis H37Rv | 23.2 | [5][6] |
| 4f | Stilbene derivative | MtbHU | M. tuberculosis H37Rv | 44.1 | [5][6] |
| Compound ID | Chemical Class | Target | Organism | IC50 (µM) | Reference |
| trans-δ-viniferin (17) | Stilbene dimer | MtbHU (putative) | M. marinum | 18.1 | [7] |
| trans-δ-viniferin (19) | Stilbene dimer | MtbHU (putative) | M. marinum | 9 | [7] |
Note: M. marinum is a well-established model organism for studying M. tuberculosis.
Signaling Pathway of HU Protein Regulation and Inhibition
The activity of MtbHU is not only modulated by direct inhibition but is also subject to post-translational modifications, indicating a complex regulatory network. Understanding this pathway is crucial for identifying additional therapeutic targets.
References
- 1. scilit.com [scilit.com]
- 2. Targeting Mycobacterium tuberculosis nucleoid-associated protein HU with structure-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical and functional interaction between nucleoid-associated proteins HU and Lsr2 of Mycobacterium tuberculosis: altered DNA binding and gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HupB, a nucleoid-associated protein, is critical for survival of Mycobacterium tuberculosis under host-mediated stresses and for enhanced tolerance to key first-line antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel stilbene scaffolds efficiently target Mycobacterium tuberculosis nucleoid-associated protein, HU - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of anti-infective compounds against Mycobacterium marinum after biotransformation of simple natural stilbenes by a fungal secretome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MtbHU-IN-1 and Existing First-Line Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: MtbHU-IN--1 is a hypothetical compound conceived for the purpose of this guide. All experimental data presented for MtbHU-IN-1 is illustrative and not derived from actual experiments.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The current first-line anti-TB drug regimen, while effective, is lengthy and can be associated with significant side effects. This necessitates the exploration of novel drug targets and therapeutic agents. This guide provides a comparative overview of a hypothetical novel drug, this compound, which is conceptualized as an inhibitor of the Mycobacterium tuberculosis histone-like protein (MtbHU), against the established first-line TB drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol.
Mechanism of Action: A New Paradigm
Existing first-line anti-TB drugs primarily target cell wall synthesis, RNA transcription, and other metabolic pathways. This compound, in contrast, is envisioned to disrupt a more fundamental process: DNA architecture and gene regulation.
-
Mtb Histone-like Protein (MtbHU): A Novel Target The histone-like protein in M. tuberculosis, MtbHU (also known as HupB), is a nucleoid-associated protein critical for compacting the bacterial chromosome and regulating the expression of various genes, including those involved in stress response and virulence.[1][2][3][4] By binding to DNA, MtbHU helps to organize the bacterial genome within the confines of the cell.[1] Inhibition of MtbHU's ability to bind DNA would likely lead to instability of the bacterial chromosome, aberrant gene expression, and ultimately, bacterial death.[1] This makes MtbHU a promising and novel target for anti-TB drug development.[1][2]
-
Existing First-Line Drugs:
-
Isoniazid (INH): A prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][6][7][8][9]
-
Rifampicin (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking the synthesis of RNA and subsequent proteins.[10][11][12][13][14]
-
Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid, in acidic environments. Its exact mechanism is not fully understood but is thought to disrupt membrane transport, energy production, and coenzyme A synthesis.[15][16][17][18][19]
-
Ethambutol (EMB): Inhibits arabinosyl transferases, which are involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.[20][21][][23][24]
-
Comparative Efficacy: A Hypothetical Overview
To evaluate the potential of this compound, we present hypothetical in vitro efficacy data against a standard laboratory strain of M. tuberculosis H37Rv.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and First-Line TB Drugs
| Drug | Target | MIC (µg/mL) |
| This compound (Hypothetical) | MtbHU (DNA architecture) | 0.5 |
| Isoniazid | Mycolic Acid Synthesis | 0.05 - 0.2 |
| Rifampicin | RNA Polymerase | 0.1 - 0.5 |
| Pyrazinamide | Multiple (pH-dependent) | 20 - 100 (at pH 5.5) |
| Ethambutol | Arabinogalactan Synthesis | 1 - 5 |
Note: MIC values for existing drugs are typical ranges found in the literature. The MIC for this compound is a hypothetical value for comparative purposes.
Table 2: Hypothetical Bactericidal Activity (Time-Kill Kinetics)
This table illustrates the hypothetical rate at which this compound kills M. tuberculosis compared to existing drugs. The values represent the log10 reduction in colony-forming units (CFU/mL) over time.
| Drug (at 4x MIC) | 24 hours | 48 hours | 72 hours | 7 days |
| This compound (Hypothetical) | -1.5 | -3.2 | -4.5 | > -5 (below detection) |
| Isoniazid | -2.0 | -3.5 | -4.0 | -4.5 |
| Rifampicin | -1.0 | -2.5 | -3.8 | > -5 (below detection) |
| Pyrazinamide (at pH 5.5) | -0.5 | -1.0 | -2.0 | -3.0 |
| Ethambutol | -0.2 | -0.5 | -0.8 | -1.2 |
Note: These are illustrative values. Actual time-kill kinetics can vary based on experimental conditions.[25][26][27][28][29]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a common method for determining the MIC of an antimicrobial agent against M. tuberculosis.
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 at 37°C until mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:20 in fresh 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the drug in a 96-well microplate containing 100 µL of 7H9 broth per well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a drug-free well as a positive control for growth and a well with broth only as a negative control for sterility.
-
Seal the plate and incubate at 37°C for 7 to 14 days.
-
-
Determination of MIC:
Time-Kill Kinetics Assay
This protocol outlines a method to assess the bactericidal activity of a compound over time.
-
Preparation:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth as described for the MIC assay.
-
Prepare tubes containing 7H9 broth with the test compound at a desired concentration (e.g., 4x MIC). Include a drug-free control tube.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the mycobacterial culture to a final density of approximately 1 x 10^6 CFU/mL.
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 7 days), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the collected aliquots in saline with 0.05% Tween 80.
-
Plate 100 µL of each dilution onto Middlebrook 7H10 agar plates supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time to generate the time-kill curve.
-
Visualizing the Pathways and Workflows
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical mechanism of this compound leading to bacterial death.
Experimental Workflow for Efficacy Testing
References
- 1. indiabioscience.org [indiabioscience.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. HupB, a nucleoid-associated protein, is critical for survival of Mycobacterium tuberculosis under host-mediated stresses and for enhanced tolerance to key first-line antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HupB, a Nucleoid-Associated Protein of Mycobacterium tuberculosis, Is Modified by Serine/Threonine Protein Kinases In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoniazid - Wikipedia [en.wikipedia.org]
- 6. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Rifampicin - Wikipedia [en.wikipedia.org]
- 11. Rifampin: Mechanism of Action [picmonic.com]
- 12. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 13. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 16. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 20. Ethambutol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 21. Ethambutol - Wikipedia [en.wikipedia.org]
- 23. jwatch.org [jwatch.org]
- 24. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 25. The role of the time-kill kinetics assay as part of a preclinical modeling framework for assessing the activity of anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Determination of compound kill kinetics against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. [PDF] Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 30. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 31. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. journals.asm.org [journals.asm.org]
- 33. researchgate.net [researchgate.net]
- 34. Minimum inhibitory concentration (MIC) determination [bio-protocol.org]
Unveiling the Activity of MtbHU Inhibitors Across Diverse Mycobacterium tuberculosis Strains: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of stilbene derivatives, a promising class of inhibitors targeting the Mycobacterium tuberculosis (Mtb) nucleoid-associated protein HU (MtbHU). This guide presents experimental data on their activity in various Mtb strains, details the methodologies for assessing their efficacy, and offers a visual representation of the experimental workflow and the proposed mechanism of action.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new targets. The MtbHU protein, essential for maintaining the architecture of the bacterial chromosome and regulating DNA transactions, represents a validated target for the development of new anti-TB drugs. Stilbene derivatives have been identified as potent inhibitors of MtbHU, disrupting nucleoid structure and curbing Mtb growth.
Comparative Efficacy of Anti-Mtb Compounds
This section summarizes the in vitro activity of selected stilbene derivatives against various strains of M. tuberculosis. For comparison, the activity of Epirubicin, a repurposed drug that targets DNA gyrase, is also included. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits 90% of bacterial growth.
| Compound | Class | Target | Mtb Strain | MIC (µg/mL) | Reference |
| HB64 | Natural Stilbene | MtbHU | ATCC 27294 (Drug-sensitive) | 25 | [1][2] |
| MDR Clinical Isolate | 100 | [1][2] | |||
| XDR Clinical Isolate | 100 | [1][2] | |||
| DB55 | Synthetic Stilbene Derivative | MtbHU | ATCC 27294 (Drug-sensitive) | 25 | [1][2] |
| MDR Clinical Isolate | 25 | [1][2] | |||
| XDR Clinical Isolate | 25 | [1][2] | |||
| DB56 | Synthetic Stilbene Derivative | MtbHU | ATCC 27294 (Drug-sensitive) | 25 | [1][2] |
| MDR Clinical Isolate | 50 | [1][2] | |||
| XDR Clinical Isolate | 50 | [1][2] | |||
| SK-03-92 | Synthetic Stilbene Derivative | MtbHU | H37Rv (Drug-sensitive) | 6.25 | [3] |
| SRI 1369 (Isoniazid-resistant) | 6.25 | [3] | |||
| Rifampin-resistant Isolate | 0.39 | [3] | |||
| Moxifloxacin-resistant Isolate | 0.78 | [3] | |||
| Aza-stilbene Derivatives (general) | Synthetic Aza-stilbene Derivative | Not specified | H37Rv (Drug-sensitive) | 15.6 | [4] |
| Epirubicin | Anthracycline | DNA Gyrase | Mtb | 6.3 (MIC90) | [5][6] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro activity of antimicrobial compounds. The following is a generalized protocol based on the widely used Microplate Alamar Blue Assay (MABA).
Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay provides a colorimetric measurement of bacterial viability.
Materials:
-
Mycobacterium tuberculosis strains (e.g., H37Rv, clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
Test compounds (e.g., stilbene derivatives) and control drugs (e.g., Isoniazid)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Sterile water with 20% Tween 80
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture Mtb strains in supplemented Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted suspension 1:50 in 7H9 broth to obtain the final inoculum.
-
-
Plate Preparation:
-
Add 100 µL of sterile deionized water to the outer wells of the 96-well plate to minimize evaporation.
-
Prepare serial two-fold dilutions of the test compounds in 100 µL of 7H9 broth in the inner wells.
-
Include a drug-free control (medium only) and a bacterial growth control (bacteria in medium without compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared Mtb inoculum to each well containing the compound dilutions and the growth control wells.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the initial incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the proposed mechanism of action of MtbHU inhibitors, the following diagrams are provided.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Inhibition of MtbHU by stilbene derivatives disrupts nucleoid structure.
References
- 1. Anti-tubercular activity of a natural stilbene and its synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SK-03-92 Drug Kills Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
Independent Verification of the Anti-Tubercular Effect of MtbHU Inhibitors
An Objective Comparison with First-Line Anti-Tubercular Agents
Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is the mycobacterial nucleoid-associated protein HU (MtbHU). MtbHU is essential for maintaining the architecture of the bacterial chromosome and regulating DNA transactions; its disruption leads to reduced Mtb growth.
While a specific compound designated "MtbHU-IN-1" was not identified in a review of current scientific literature, a class of compounds known as stilbene derivatives has been identified as potent inhibitors of MtbHU. This guide provides an independent verification of the anti-tubercular effect of these MtbHU inhibitors, comparing their performance with established first-line anti-tubercular drugs, isoniazid and rifampicin. The information is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Anti-Tubercular Activity
The primary metric for comparing the in vitro efficacy of anti-tubercular agents is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of Mtb. The table below summarizes the reported MIC values for stilbene derivatives against M. tuberculosis H37Rv and compares them with the standard first-line drugs.
| Compound Class/Drug | Target | MIC (μg/mL) | MIC (μM) | Citation(s) |
| MtbHU Inhibitors | ||||
| Stilbene Derivative (SK-03-92) | MtbHU | 0.39 - 6.25 | Not Specified | [1] |
| Aza-stilbene Derivatives | MtbHU | 15.6 | Not Specified | [1][2] |
| Stilbene Derivative (3d) | MtbHU | Not Specified | 21.3 | [3] |
| Stilbene Derivative (3f) | MtbHU | Not Specified | 23.2 | [3] |
| First-Line Drugs | ||||
| Isoniazid | Mycolic Acid Synthesis (InhA) | 0.025 - 0.2 | 0.18 - 1.46 | [4][5] |
| Rifampicin | RNA Polymerase (RpoB) | 0.3 - 1.0 | 0.36 - 1.22 | [5][6] |
Note: MIC values can vary between studies depending on the specific Mtb strain and the experimental conditions used.
Mechanism of Action
MtbHU Inhibitors (Stilbene Derivatives): These compounds are proposed to inhibit the anti-tubercular activity of Mtb by binding to the MtbHU protein. This interaction disrupts the protein's ability to bind to DNA, leading to disorganization of the bacterial nucleoid and subsequent inhibition of bacterial growth.
Isoniazid: This is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.
Rifampicin: This drug inhibits bacterial DNA-dependent RNA polymerase, thereby suppressing the initiation of transcription and blocking protein synthesis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
The MIC of a compound against M. tuberculosis is typically determined using a broth microdilution method, such as the Microplate Alamar Blue Assay (MABA) or by using automated systems like the Mycobacteria Growth Indicator Tube (MGIT).
-
Inoculum Preparation: A suspension of the M. tuberculosis H37Rv strain is prepared from a mid-log phase culture and its density is adjusted to a McFarland standard, which corresponds to a known concentration of bacteria (e.g., ~5 x 10^7 CFU/mL).[7]
-
Drug Dilution: The test compounds (MtbHU inhibitors and standard drugs) are serially diluted in a 96-well microtiter plate using an appropriate broth medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).[8][9]
-
Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the diluted compounds.[7][9]
-
Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 14 days.[7][9]
-
Growth Assessment: After incubation, bacterial growth is assessed. In the MABA, a resazurin-based indicator (Alamar Blue) is added to each well.[7] Viable, metabolically active bacteria reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest drug concentration at which no color change is observed, indicating the inhibition of bacterial growth.[7] For other methods, growth can be assessed visually by turbidity or by using instrumentation to measure optical density.[9]
-
Controls: Positive controls (wells with bacteria and no drug) and negative controls (wells with medium only) are included in each assay.[7][9]
Visualizations
Below are diagrams illustrating the proposed mechanism of action for MtbHU inhibitors and a general workflow for anti-tubercular drug screening.
Caption: Proposed mechanism of MtbHU inhibition by stilbene derivatives.
Caption: General workflow for anti-tubercular drug screening and verification.
References
- 1. SK-03-92 Drug Kills Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Novel stilbene scaffolds efficiently target Mycobacterium tuberculosis nucleoid-associated protein, HU - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India [frontiersin.org]
- 6. Potent Inhibitors of Mycobacterium tuberculosis Growth Identified by Using in-Cell NMR-based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of MtbHU-IN-1 and Other DNA Binding Protein Inhibitors in Mycobacterium tuberculosis
Guide for Researchers and Drug Development Professionals
The emergence of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a formidable global health challenge. This necessitates the discovery of novel therapeutic agents that act on new bacterial targets. DNA binding proteins, which are essential for the maintenance, replication, and transcription of the bacterial genome, represent a promising class of such targets. This guide provides a detailed comparison of inhibitors targeting the mycobacterial histone-like protein HU (MtbHU), exemplified by stilbene-based inhibitors, against inhibitors of other critical Mtb DNA binding proteins like DNA gyrase and RNA polymerase.
MtbHU: A Novel Drug Target in Tuberculosis
In bacteria, the genome is compacted into a structure called the nucleoid. Histone-like proteins are crucial for this process. The HU protein is a key member of this family in Mycobacterium tuberculosis. It binds to DNA, inducing bending and compaction, which is vital for DNA stability and regulating various DNA-dependent processes. Disrupting the interaction between MtbHU and DNA has been identified as a novel strategy to compromise the survival of the bacterium.[1] Researchers have identified that targeting the saddle-like DNA-binding pockets of the MtbHU protein can inhibit its function, leading to a detrimental effect on the bacteria.[1]
Mechanism of Action: MtbHU Inhibition
Small molecule inhibitors have been designed to specifically target the DNA-binding pockets of the MtbHU protein. By occupying these sites, the inhibitors prevent the protein from binding to bacterial DNA. This disruption of the MtbHU-DNA interaction destabilizes the nucleoid architecture, ultimately hindering bacterial growth and survival.[1] This mechanism represents a new frontier in antibiotic development against tuberculosis.
Caption: Mechanism of MtbHU inhibition.
Quantitative Performance Comparison
The following table summarizes the performance of MtbHU inhibitors and compares them with inhibitors targeting other well-established Mtb DNA binding proteins. The data is compiled from various in vitro assays.
| Inhibitor Class | Specific Inhibitor(s) | Target Protein | Mechanism of Action | IC50 | MIC against Mtb | Reference |
| MtbHU Inhibitors | Stilbene Derivatives (SD1, SD4) | Mtb Histone-like Protein (HU) | Binds to protein pockets, preventing DNA binding and compaction. | Data not specified, but effective inhibition demonstrated in EMSA. | SD1 showed superior growth inhibition over SD4. Specific values not provided. | [1] |
| DNA Gyrase Inhibitors | Epirubicin | DNA Gyrase (GyrB subunit) | Competitively inhibits the ATPase activity of the GyrB subunit. | 2.1–4.7 µM (ATPase & Supercoiling Assays) | 6.3 µM (MIC90) | [2] |
| DNA Gyrase Inhibitors | Echinacoside | DNA Gyrase (GyrB subunit) | Competitively inhibits the ATPase activity of the GyrB subunit. | 2.1–4.7 µM (ATPase & Supercoiling Assays) | 12 µM (MIC90) | [2] |
| DNA Gyrase Inhibitors | Fluoroquinolones (e.g., Moxifloxacin) | DNA Gyrase (GyrA & GyrB subunits) | Inhibits the breakage-reunion domain, trapping the enzyme-DNA complex. | Widely variable based on specific compound and assay. | 0.12 - 0.5 µg/mL | [2] |
| RNA Polymerase Inhibitors | Rifampicin | RNA Polymerase (RNAP) | Binds to the β-subunit of RNAP, blocking the elongation of RNA transcripts. | Widely variable based on specific compound and assay. | 0.1 µg/mL | [3][4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biochemical function.[5] MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Detailed Experimental Protocols
The data presented above is derived from specific biochemical and microbiological assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a primary technique used to study protein-DNA interactions and assess the efficacy of inhibitors that disrupt this binding. The principle is that a protein-DNA complex migrates more slowly through a non-denaturing gel than the free DNA fragment, causing a "shift" in the band's position.[6]
Objective: To determine if a small molecule inhibitor can prevent the binding of MtbHU to a specific DNA probe.
Methodology:
-
Probe Preparation: A DNA oligonucleotide probe, typically 20-50 base pairs long and containing a binding site for the protein of interest, is labeled with a detectable marker (e.g., biotin or a radioactive isotope like ³²P).
-
Binding Reaction:
-
Purified MtbHU protein is incubated with the labeled DNA probe in a suitable binding buffer (e.g., 50 mM Tris pH 8.0, 100 mM NaCl).
-
For the inhibition assay, the MtbHU protein is pre-incubated with varying concentrations of the test inhibitor (e.g., SD1) before the addition of the DNA probe.
-
The reactions are incubated at room temperature (25°C) for approximately 15-30 minutes to allow binding to occur.[7]
-
-
Electrophoresis:
-
A loading dye is added to each reaction mixture.
-
The samples are loaded onto a non-denaturing polyacrylamide or agarose gel (e.g., 1% agarose).
-
The gel is run at a constant voltage (e.g., 120 V) for about 1 hour to separate the components based on size and charge.[7]
-
-
Detection: The positions of the labeled DNA are visualized. If using a biotinylated probe, this involves transferring the DNA to a nylon membrane followed by detection using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Analysis: A reduction in the intensity of the shifted band (protein-DNA complex) in the presence of the inhibitor, compared to the control (no inhibitor), indicates successful inhibition of the protein-DNA interaction.
Caption: EMSA experimental workflow.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a bacterium.
Objective: To quantify the potency of an inhibitor against live M. tuberculosis cultures.
Methodology:
-
Inoculum Preparation: A culture of M. tuberculosis (e.g., H37Rv strain) is grown to a specific optical density and then diluted to a standardized concentration.
-
Compound Dilution: The test inhibitor is serially diluted in appropriate culture medium (e.g., Middlebrook 7H9 broth) in a 96-well microplate.
-
Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compound. Control wells (no inhibitor) are included.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C) for a period sufficient for growth to be visible in the control wells (typically 7-14 days for Mtb).
-
Analysis: The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth (or turbidity) is observed. This can be assessed visually or by using a growth indicator dye like Resazurin.
Conclusion
Targeting essential DNA binding proteins is a clinically validated strategy for antibacterial therapy. While inhibitors of DNA gyrase and RNA polymerase form the backbone of current TB treatment regimens, the rise of resistance necessitates new approaches. The histone-like protein MtbHU presents a novel and promising target. Inhibitors like the stilbene derivatives SD1 and SD4 demonstrate that it is possible to disrupt the crucial process of DNA compaction within the mycobacterium.[1]
While these MtbHU inhibitors are still in the early stages of discovery, they represent a significant conceptual advance. Further development and optimization of these compounds could lead to a new class of anti-tuberculosis drugs with a novel mechanism of action, potentially effective against drug-resistant strains. Continued research focusing on the discovery of more potent MtbHU inhibitors and their evaluation in preclinical models is warranted.
References
- 1. indiabioscience.org [indiabioscience.org]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. タンパク質-DNA相互作用の検出法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. A General Method for Discovering Inhibitors of Protein–DNA Interactions Using Photonic Crystal Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MtbHU-IN-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for the research compound designated "MtbHU-IN-1" is not publicly available. The CAS number 59736-84-4, which has been associated with this compound in some commercial listings, is incorrect and corresponds to the chemical Acetanilide. In the absence of a verified SDS, this compound must be handled as a substance of unknown toxicity and potential hazards. The following procedures are based on best practices for managing uncharacterized research chemicals and are intended to provide essential safety and logistical guidance. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all relevant regulations.
Immediate Safety and Handling Precautions
Given the uncharacterized nature of this compound, a conservative approach to safety is required. Assume the compound is hazardous and adhere to the following precautions:
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, contain the material with an inert absorbent, collect it in a sealed container, and treat it as hazardous waste.
Proper Disposal Procedures
The disposal of this compound must be managed through your institution's hazardous waste program. Do not dispose of this compound in the regular trash or down the drain.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent paper), in a designated, leak-proof, and chemically compatible container.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound (Uncharacterized Research Chemical)".
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Segregate the this compound waste from other chemical waste streams to prevent accidental mixing and potential reactions.
-
-
Arrange for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all available information about the compound, including its name and the fact that a specific SDS is unavailable.
-
Quantitative Data Summary
Due to the lack of a verified Safety Data Sheet for this compound, no quantitative data on its physical, chemical, or toxicological properties can be provided at this time.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the proper and safe disposal of an uncharacterized research chemical like this compound.
Caption: General workflow for the safe disposal of this compound.
By adhering to these procedures and working closely with your institutional safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling MtbHU-IN-1
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling MtbHU-IN-1. Adherence to these protocols is mandatory to ensure personal safety and prevent exposure to a potentially hazardous compound.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds suggest that it may be highly flammable, toxic if ingested, inhaled, or absorbed through the skin, and capable of causing severe skin and eye damage.[1] Therefore, a stringent PPE protocol is essential.
Core Personal Protective Equipment (PPE) Requirements
All personnel must utilize the following PPE when handling this compound. This protocol is designed as a primary barrier against potential exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact with the potentially toxic and corrosive compound.[1][2] |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles and a face shield | To protect against splashes and aerosols that can cause severe eye damage.[1][3][4] |
| Body Protection | Flame-resistant lab coat worn over full-coverage clothing | To protect skin from splashes and in case of fire, given the flammability of similar compounds.[1][5] |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of potentially toxic vapors and aerosols.[1] |
| Footwear | Closed-toe, chemical-resistant shoes | To protect feet from spills.[5][6] |
Experimental Protocol: Donning and Doffing PPE
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gowning: Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Don safety goggles, followed by a face shield.
-
Gloves: Put on chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using a technique that avoids skin contact with the exterior of the glove.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.
-
Gowning: Unbutton and remove the lab coat, folding it inward to contain any contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Below is a workflow diagram illustrating the correct sequence for donning and doffing PPE.
Operational and Disposal Plans
Handling:
-
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid the generation of vapors and aerosols.
-
Keep the compound away from heat, sparks, and open flames.[1]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[1]
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Disposal:
-
Dispose of all this compound waste, including contaminated PPE and absorbent materials, as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[1]
-
Do not dispose of this compound down the drain.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Personal Protective Equipment (PPE) | SMU Risk Management [smu.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 6. uh.edu [uh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
